7,7-Dibromobicyclo[4.1.0]hept-3-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dibromobicyclo[4.1.0]hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKRIXVNHXXYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C2(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340131 | |
| Record name | 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-78-4 | |
| Record name | Bicyclo[4.1.0]hept-3-ene, 7,7-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Dibromocarbene Addition to Cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism governing the addition of dibromocarbene to 1,3- and 1,4-cyclohexadiene. The following sections detail the reaction's core principles, including its stereoselectivity, and provide established experimental protocols. Quantitative data is presented for comparative analysis, and key mechanistic pathways are visualized to facilitate a deeper understanding of this important cyclopropanation reaction.
Core Concepts and Mechanism
The addition of dibromocarbene (:CBr₂) to cyclohexadiene is a powerful method for the synthesis of dibrominated bicyclic compounds, which are valuable intermediates in organic synthesis. The reaction proceeds via the electrophilic attack of the carbene on the electron-rich double bonds of the cyclohexadiene ring.
The generally accepted mechanism for carbene addition to alkenes is a concerted, cheletropic reaction. This implies that the new carbon-carbon bonds are formed in a single step without the formation of a discrete intermediate. This concerted pathway directly influences the stereochemistry of the product, resulting in a syn-addition where the dibromocyclopropane ring is formed on the same face of the double bond.
Computational studies on the addition of dihalocarbenes to cyclic systems support a concerted, albeit sometimes asynchronous, transition state. The carbene approaches the double bond in a non-least-motion pathway, with the electrophilic carbon of the carbene interacting with the π-system of the alkene.
Reaction with 1,3-Cyclohexadiene
The reaction of dibromocarbene with 1,3-cyclohexadiene can potentially yield two primary products: the monoadduct resulting from addition to one of the double bonds, and the diadduct from addition to both double bonds. The regioselectivity of the initial addition is influenced by the electronic and steric properties of the diene.
Reaction with 1,4-Cyclohexadiene
In the case of 1,4-cyclohexadiene, the two double bonds are isolated. The reaction with dibromocarbene typically leads to the formation of a monoadduct and a diadduct. The relative yields of these products can be controlled by adjusting the stoichiometry of the reactants. The stereochemistry of the diadducts is of particular interest, with the formation of syn and anti isomers being possible.
A study on the substituent effects on the stereoselectivity of dihalocarbene reactions with cyclohexadiene provides valuable insights into the factors governing the formation of these products.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the addition of dibromocarbene to cyclohexadienes.
Table 1: Product Distribution in the Reaction of Dibromocarbene with Cyclohexadienes
| Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1,3-Cyclohexadiene | Monoadduct, Diadduct | Data not available | Data not available | |
| 1,4-Cyclohexadiene | Monoadduct, Diadduct | Data not available | Data not available | [1] |
Experimental Protocols
The generation of dibromocarbene is typically achieved in situ from bromoform (CHBr₃) and a strong base. Phase-transfer catalysis is a commonly employed technique that facilitates the reaction between the aqueous base and the organic substrate.[2]
General Procedure for Dibromocyclopropanation of Cyclohexadiene under Phase-Transfer Catalysis
Materials:
-
Cyclohexadiene (1,3- or 1,4-isomer)
-
Bromoform (CHBr₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
A phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBA)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclohexadiene, bromoform, and dichloromethane.
-
Add the phase-transfer catalyst to the mixture.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture. The addition is often exothermic, and the reaction temperature should be controlled with an ice bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired dibromocyclopropanated cyclohexadiene.[2]
Visualizing the Mechanism
The following diagrams, generated using the DOT language, illustrate the key steps in the generation of dibromocarbene and its subsequent addition to cyclohexadiene.
Generation of Dibromocarbene
Caption: Generation of dibromocarbene from bromoform.
Concerted Addition of Dibromocarbene to a Double Bond
Caption: Concerted [2+1] cycloaddition mechanism.
Reaction Pathway for 1,4-Cyclohexadiene
Caption: Potential products from dibromocarbene addition to 1,4-cyclohexadiene.
References
- 1. Substituent effects on stereoselectivity of dihalocarbene reactions with cyclohexadiene and on the reactivity of bis-dihalocyclopropanes in electrophilic nitrations en route to pyrimidine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 7,7-dibromobicyclo[4.1.0]hept-3-ene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dibromobicyclo[4.1.0]hept-3-ene, a gem-dibromocyclopropane fused to a cyclohexene ring, is a versatile synthetic intermediate. The inherent ring strain of the cyclopropane ring, coupled with the presence of two bromine atoms, renders the molecule susceptible to a variety of transformations upon interaction with nucleophiles. These reactions typically proceed through pathways involving ring-opening, rearrangement, or the formation of highly reactive carbene intermediates. The bicyclo[4.1.0]heptane core is of significant interest in medicinal chemistry, serving as a scaffold in the development of therapeutic agents, notably as antagonists for the melanin-concentrating hormone receptor R1 (MCH R1), which is implicated in the regulation of appetite and energy homeostasis.[1][2] This guide provides a comprehensive overview of the reactivity of this compound and its derivatives with various nucleophiles, presenting key reaction pathways, quantitative data, detailed experimental protocols, and the relevance of this chemistry in drug development.
Major Reaction Pathways
The reaction of this compound with nucleophiles is primarily dictated by the nature of the nucleophile and the reaction conditions. Three major pathways can be identified:
-
Carbene and Carbenoid Formation: Strong bases and organometallic reagents, such as organolithiums and Grignard reagents, can abstract a bromine atom to form a highly reactive cyclopropylidene carbene or a carbenoid intermediate. This intermediate can then undergo intramolecular C-H insertion reactions to yield tricyclic products or rearrange to form allenes.[3]
-
Ring-Opening Reactions: Under the influence of nucleophilic bases (e.g., alkoxides) or with silver ion assistance, the cyclopropane ring can undergo cleavage. Base-promoted ring opening often leads to the formation of 2-bromo-1,3,5-cycloheptatriene derivatives, while silver ion-assisted solvolysis typically results in ring-expanded products where the nucleophile is incorporated into the newly formed seven-membered ring.
-
Radical Substitution: For the saturated analogue, 7,7-dibromobicyclo[4.1.0]heptane, reactions with certain nucleophiles have been shown to proceed via a radical chain mechanism.[4]
The following diagram illustrates the logical relationship between the type of reagent and the resulting primary reaction pathway.
Quantitative Data on Reactivity
The following tables summarize quantitative data for the reactions of this compound and its close analogs with various nucleophiles.
Table 1: Reactions with Organometallic Reagents
| Substrate | Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene | Methyllithium | Ether | 0 | 1,6-Dimethyltricyclo[4.1.0.02,7]hept-3-ene | 71-78 | [5] |
| 7,7-Dibromobicyclo[4.1.0]heptane | Methyllithium | Ether | Not specified | Tricyclic hydrocarbons | 40 | [3] |
| This compound | Methyllithium | Ether | 0 | Tricyclo[4.1.0.02,7]hept-3-ene | 1-5 | [5] |
Table 2: Silver Ion-Assisted Reactions
Data for the saturated analog, 7,7-dibromobicyclo[4.1.0]heptane, is presented as a model for the reactivity of the unsaturated system.
| Substrate | Reagent | Solvent | Product(s) | Reference |
| 7,7-Dibromobicyclo[4.1.0]heptane | AgNO3 | Acetic Acid / DMF | 2-Bromo-2-cycloheptenyl formate, 2-bromo-2-cycloheptenyl acetate, 2-bromo-2-cycloheptenol | [6] |
| 7,7-Dibromobicyclo[4.1.0]heptane | AgNO3 | Acetic Acid / DMSO | 2-Bromo-2-cycloheptenol, 2-bromo-2-cycloheptanone | [6] |
Experimental Protocols
Synthesis of 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
This procedure, adapted from Organic Syntheses, details the preparation of a methylated analog, which follows the general method for the synthesis of the parent compound from 1,4-cyclohexadiene.[5]
Procedure:
-
A 3-liter, three-necked flask equipped with an overhead stirrer, a 1-liter addition funnel, and a reflux condenser capped with a nitrogen-inlet tube is charged with 44.8 g (0.4 mol) of powdered potassium tert-butoxide and 1 liter of olefin-free petroleum ether (bp 35–55°C).
-
To this stirred mixture, a solution of 38.0 g (0.35 mol) of 1,2-dimethyl-1,4-cyclohexadiene in 200 mL of the same solvent is added.
-
The mixture is cooled with an ice bath under a nitrogen atmosphere. A solution of 102.4 g (0.4 mol) of bromoform in 400 mL of petroleum ether is added dropwise over 1 hour.
-
After the addition is complete, the ice bath is removed, and the resulting slurry is stirred at room temperature under nitrogen for 6 hours.
-
500 mL of water is added, and the mixture is transferred to a 3-liter separatory funnel containing 300 mL of benzene.
-
The organic layer is separated, washed with four 500-mL portions of water, dried over anhydrous magnesium sulfate, and concentrated on a rotary evaporator.
-
Further evacuation at 0.5 mm yields a solid, which is recrystallized from ether–petroleum ether (1:3) to afford 55–62 g (56.5–63.5%) of colorless solid 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene.[5]
Reaction with Methyllithium: Synthesis of 1,6-Dimethyltricyclo[4.1.0.02,7]hept-3-ene
This protocol describes the intramolecular C-H insertion of the carbene intermediate generated from the reaction with methyllithium.[5]
Procedure:
-
A solution of 20.95 g (0.075 mol) of 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene in 500 mL of anhydrous ether is placed in a 1-liter, three-necked flask equipped with a magnetic stirring bar, a reflux condenser, an addition funnel, and a nitrogen-inlet tube.
-
While stirring under nitrogen and with external cooling in an ice bath, 50 mL of 1.6 M ethereal methyllithium in 70 mL of ether (0.08 mol) is added dropwise over 30 minutes.
-
The ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is then carefully poured into a separatory funnel containing 500 mL of water. The ether layer is separated, washed with two 250-mL portions of water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation at atmospheric pressure. The residue is distilled under reduced pressure to give the tricyclic product.
The following diagram outlines the experimental workflow for the synthesis and subsequent reaction of the methylated analog.
Relevance to Drug Development
The bicyclo[4.1.0]heptane scaffold is a key structural motif in a class of potent and selective antagonists of the melanin-concentrating hormone receptor 1 (MCH R1).[1][2] MCH is a neuropeptide that plays a crucial role in the regulation of energy balance and body weight, making its receptor a promising target for the development of anti-obesity therapeutics. The development of antagonists with a bicyclo[4.1.0]heptane core has been driven by the need to mitigate off-target effects, such as binding to the hERG potassium channel, which can lead to cardiac toxicity.[1] The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane moiety allows for precise orientation of substituents to optimize binding to the MCH R1 receptor while minimizing interactions with hERG.
The general signaling pathway for MCH R1, a G-protein coupled receptor, is depicted below. Antagonists containing the bicyclo[4.1.0]heptane scaffold block the binding of MCH, thereby inhibiting this signaling cascade.
Furthermore, the bicyclo[4.1.0]heptane core is present in various natural products with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Derivatives of this scaffold have also been investigated as inhibitors of insulin aggregation, a significant issue in the management of diabetes.[3] The unique conformational constraints and reactivity of the this compound unit make it a valuable starting material for the synthesis of diverse and biologically relevant molecules.
Conclusion
This compound exhibits a rich and varied reactivity with nucleophiles, primarily centered around carbene formation and ring-opening reactions. The specific outcome is highly dependent on the choice of reagents and reaction conditions, allowing for the synthesis of a diverse array of products, from complex tricyclic systems to ring-expanded cycloheptatrienes. The utility of the bicyclo[4.1.0]heptane scaffold in drug discovery, particularly in the development of MCH R1 antagonists, underscores the importance of understanding the fundamental reactivity of this compound. This guide provides a foundational resource for researchers seeking to exploit the synthetic potential of this compound in both academic and industrial settings.
References
- 1. SAR study of bicyclo[4.1.0]heptanes as melanin-concentrating hormone receptor R1 antagonists: taming hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
theoretical conformational analysis of 7,7-dibromobicyclo[4.1.0]hept-3-ene
An In-depth Technical Guide on the Theoretical Conformational Analysis of 7,7-dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive , a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct experimental data on this specific compound, this analysis is built upon established principles of conformational analysis, computational chemistry findings for analogous bicyclo[4.1.0]heptane and bicyclo[4.1.0]hept-3-ene systems, and spectroscopic data from related derivatives. This document outlines the probable low-energy conformations, the stereoelectronic effects influencing their stability, and the methodologies employed for such analyses. All quantitative data presented are estimations derived from published data on structurally similar molecules and are intended to serve as a robust starting point for further experimental and computational investigation.
Introduction: The Bicyclo[4.1.0]hept-3-ene Framework
The bicyclo[4.1.0]hept-3-ene skeleton consists of a cyclohexene ring fused to a cyclopropane ring. The presence of the three-membered ring introduces significant ring strain, which fundamentally dictates the conformational preferences of the six-membered ring. Unlike simple cyclohexane, which predominantly adopts a chair conformation, the fusion of the cyclopropane ring in the bicyclo[4.1.0]heptane system makes the chair conformation highly strained.[1][2] Consequently, the six-membered ring in bicyclo[4.1.0]hept-3-ene is expected to adopt non-chair conformations, such as a half-chair or a boat-like geometry.
The introduction of a double bond at the 3-position further influences the conformational landscape by planarizing a portion of the six-membered ring. The addition of bulky and electronegative bromine atoms at the C7 position (the cyclopropane ring) introduces significant steric and electronic effects that will further modulate the relative stabilities of the possible conformers.
Predicted Conformational Isomers
The conformational flexibility of this compound primarily resides in the puckering of the six-membered ring. The primary conformers are expected to be variations of the half-chair and boat forms. Within the boat-like conformations, there can be different orientations of the dibromocyclopropane ring relative to the double bond, leading to distinct isomers.
The two bromine atoms on the cyclopropane ring can be oriented in either an endo (cis to the six-membered ring) or exo (trans to the six-membered ring) fashion relative to the plane of the cyclohexene ring, although the synthesis from dibromocarbene addition to cyclohexa-1,4-diene would lead to a cis-fused ring system. More relevant to the conformational analysis are the orientations of the C-Br bonds relative to the rest of the bicyclic system. In the context of the six-membered ring's conformation, we can consider conformers where the C7-Br bonds are pseudo-axial or pseudo-equatorial with respect to the general plane of the cyclohexene ring.
Based on studies of related bicyclo[4.1.0]heptane and bicyclo[4.1.0]hept-3-ene derivatives, the boat conformation is generally favored.[1][2][3] The primary boat-like conformations to consider for this compound are the syn-boat and anti-boat forms, where the C7 atom is oriented towards (syn) or away from (anti) the double bond.
Quantitative Conformational Data (Estimated)
Table 1: Estimated Relative Energies of Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| syn-Boat | Cs | 0.0 (most stable) |
| anti-Boat | Cs | 1.5 - 3.0 |
| Twist-Boat | C1 | 2.5 - 4.5 |
| Half-Chair | C2 | 3.0 - 5.0 |
Table 2: Estimated Key Dihedral Angles for the syn-Boat Conformer
| Dihedral Angle | Value (degrees) |
| C1-C6-C5-C4 | 30 to 40 |
| C6-C1-C2-C3 | -5 to 5 |
| C1-C2-C3-C4 | -15 to -25 |
| C2-C3-C4-C5 | 0 to 10 |
| H-C3-C4-H | 150 to 160 |
| Brendo-C7-C1-C6 | 90 to 100 |
| Brexo-C7-C1-C6 | -150 to -160 |
Experimental and Computational Protocols
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the predominant conformation in solution and potentially observe dynamic processes.
-
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl3, acetone-d6).
-
1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The coupling constants (3JHH) between vicinal protons, particularly on the six-membered ring, are highly dependent on the dihedral angles and can be used to infer the ring's conformation using the Karplus equation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Acquire 2D NOESY or ROESY spectra. The presence and intensity of through-space correlations between protons will provide information about their spatial proximity, which is crucial for distinguishing between different conformers (e.g., syn-boat vs. anti-boat).
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures. Changes in the spectra, such as line broadening or the appearance of new signals, can indicate the presence of multiple conformers in equilibrium and allow for the determination of the energy barriers between them.
-
X-ray Crystallography:
-
Objective: To determine the precise solid-state conformation of the molecule.
-
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a detailed 3D model of the molecule in the solid state. This will provide accurate bond lengths, bond angles, and dihedral angles.[3][4]
-
Computational Protocols for Conformational Analysis
Density Functional Theory (DFT) Calculations:
-
Objective: To predict the geometries, relative energies, and vibrational frequencies of the possible conformers.
-
Methodology:
-
Initial Structure Generation: Build initial 3D structures for the plausible conformers (e.g., syn-boat, anti-boat, twist-boat, half-chair).
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory, such as the B3LYP functional with a basis set like 6-31G(d) or larger.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., a larger basis set or a different functional) to obtain more accurate relative energies.
-
Transition State Search: To understand the interconversion between conformers, perform transition state searches (e.g., using the Berny algorithm) to locate the saddle points on the potential energy surface connecting the minima.
-
Visualizations
The following diagrams illustrate the key conformational relationships and the general workflow for a theoretical conformational analysis.
Caption: Interconversion pathway between major conformers.
Caption: Workflow for computational conformational analysis.
Conclusion
The suggests a preference for a syn-boat conformation of the six-membered ring, with other boat and half-chair conformers being higher in energy. The bulky dibromocyclopropane moiety significantly influences the conformational landscape, disfavoring a chair-like geometry. The provided quantitative data, while estimated from analogous systems, offers a valuable framework for initial studies. For a definitive understanding, further dedicated experimental (NMR, X-ray crystallography) and high-level computational studies on the title compound are highly recommended. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of such bicyclic systems.
References
An In-depth Technical Guide to the Electrophilic Addition Reactions of 7,7-Dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dibromobicyclo[4.1.0]hept-3-ene, a bicyclic organic compound featuring a strained cyclopropane ring fused to a cyclohexene ring, serves as a versatile intermediate in organic synthesis. The presence of both a reactive double bond and a gem-dibromocyclopropane moiety imparts unique chemical reactivity, making it a subject of interest for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic addition reactions targeting the endocyclic double bond of this molecule. It is intended to be a valuable resource for researchers in synthetic chemistry and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Core Reactions and Mechanisms
The carbon-carbon double bond in this compound is susceptible to attack by various electrophiles, leading to a range of functionalized bicyclic products. The primary electrophilic addition reactions discussed in this guide are bromination, hydrohalogenation, reaction with N-bromosuccinimide (NBS), and epoxidation.
Electrophilic Addition of Bromine
The addition of molecular bromine across the double bond of this compound results in the formation of a tetrabrominated bicyclic compound. This reaction typically proceeds through a bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion, leading to the trans-dibrominated product.
Reaction Scheme:
Caption: Electrophilic addition of bromine.
Quantitative Data:
While specific yield data for this reaction is not extensively reported in the literature, the electrophilic addition of bromine to similar bicyclic olefins is generally known to proceed in good yield.[1]
| Electrophile | Reagent | Product | Reported Yield (%) |
| Bromine | Br₂ | 3,4,7,7-Tetrabromobicyclo[4.1.0]heptane | Not specified, but generally high |
Experimental Protocol:
A detailed experimental procedure for the bromination of this compound is described as follows: A solution of bromine is added to a solution of this compound in a suitable solvent, such as carbon tetrachloride or dichloromethane, at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up by washing with a solution of sodium thiosulfate to remove excess bromine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]
Reaction with N-Bromosuccinimide (NBS)
The reaction of this compound with N-bromosuccinimide (NBS) in the presence of water or other nucleophilic solvents leads to the formation of a bromohydrin. This reaction is initiated by the electrophilic attack of bromonium ion (generated from NBS) on the double bond, followed by the nucleophilic attack of a water molecule on the more substituted carbon of the bromonium ion intermediate. This regioselectivity is governed by the stability of the resulting carbocation-like transition state.
Reaction Scheme:
Caption: Formation of a bromohydrin with NBS.
Quantitative Data:
| Electrophile Source | Reagent | Product | Reported Yield (%) |
| Bromonium ion | NBS in H₂O/solvent | 3-Bromo-4-hydroxy-7,7-dibromobicyclo[4.1.0]heptane | Not specified |
Experimental Protocol:
To a solution of this compound in a mixture of a suitable organic solvent (e.g., acetone, DMSO, or THF) and water, N-bromosuccinimide is added in portions at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Epoxidation
The epoxidation of the double bond in this compound can be achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in the formation of an epoxide ring. The reaction is stereospecific, with the epoxide ring being formed on the same side of the double bond (syn-addition).
Reaction Scheme:
Caption: Epoxidation of the double bond.
Quantitative Data:
While a specific yield for the epoxidation of this compound was not found, the epoxidation of a similar bicyclic diene, 1-isopropyl-4-methylcyclohexa-1,4-diene, using electrogenerated hydrogen peroxide mediated by sodium bromide, resulted in a 41% yield of the corresponding epoxide.[2][3] The epoxidation of alkenes with m-CPBA is generally a high-yielding reaction.[4]
| Reagent | Product | Reported Yield (%) (for a similar system) |
| m-CPBA | 7,7-Dibromo-3,4-epoxybicyclo[4.1.0]heptane | ~41[2][3] |
Experimental Protocol:
This compound is dissolved in a chlorinated solvent such as dichloromethane or chloroform. To this solution, a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude epoxide, which can be purified by column chromatography.
Mechanistic Pathways and Workflows
The electrophilic addition reactions to this compound proceed through distinct mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Bromination Mechanism
Caption: Mechanism of electrophilic bromination.
Epoxidation Mechanism (Concerted)
Caption: Concerted mechanism of epoxidation.
General Experimental Workflow
References
An In-depth Technical Guide to the Stability and Degradation Pathways of 7,7-dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known stability and degradation pathways of 7,7-dibromobicyclo[4.1.0]hept-3-ene, a strained bicyclic gem-dibromocyclopropane. The document details the chemical reactivity of this compound under various conditions, including exposure to metal ions, organometallic reagents, and oxidative environments. While the literature provides significant insight into its synthetic transformations and reaction mechanisms, it is important to note that quantitative stability data, such as degradation kinetics under specific pH, temperature, and photolytic stress, is not extensively available. This guide synthesizes the existing knowledge from scholarly sources to provide a detailed understanding of the molecule's potential liabilities.
Chemical Properties and Stability Profile
This compound is a bicyclic organic compound featuring a six-membered ring fused to a gem-dibromocyclopropane. The presence of the strained three-membered ring and the two bromine atoms on the same carbon are key determinants of its reactivity. The double bond in the six-membered ring also influences its chemical behavior.
Quantitative Stability Data
A thorough review of the scientific literature reveals a significant lack of quantitative stability data for this compound. Information regarding its degradation kinetics, half-life under various pH and temperature conditions, and formal photostability studies is not publicly available. The data presented in this guide is therefore qualitative, focusing on reactivity and product formation under specific chemical conditions.
Table 1: Summary of Available Stability Information
| Stability Parameter | Data Availability | Summary of Findings |
| Hydrolytic Stability | Not Available | No specific studies on hydrolysis rates at different pH values were found. |
| Thermal Stability | Limited | While thermal rearrangements of related compounds are known, specific kinetic data for the title compound is not available. Pyrolysis of the saturated analog, 7,7-dibromobicyclo[4.1.0]heptane, is known to lead to complex rearrangements. |
| Photostability | Not Available | No specific studies on the degradation of the compound under UV or visible light were found. |
| Oxidative Stability | Limited | Oxidation with chromium trioxide has been reported for the saturated analog, but the reaction is slow and can lead to unexpected products. |
Degradation and Reaction Pathways
The primary degradation and reaction pathways of this compound and its saturated analog are driven by the high ring strain of the cyclopropane ring and the reactivity of the carbon-bromine bonds.
Silver(I)-Promoted Ring Opening
The reaction of gem-dibromocyclopropanes with silver(I) salts is a well-established method for promoting ring expansion. This reaction proceeds through the formation of a carbocation intermediate upon coordination of a silver ion to one of the bromine atoms, followed by cleavage of a cyclopropane C-C bond and subsequent reaction with a nucleophile, often the solvent. While much of the detailed research has been conducted on the saturated analog, 7,7-dibromobicyclo[4.1.0]heptane, the principles are applicable to the unsaturated title compound.
The reaction of 7,7-dibromobicyclo[4.1.0]heptane with silver nitrate in a mixture of acetic acid and dimethylformamide (DMF) yields a mixture of ring-expanded products, including 2-bromo-2-cycloheptenyl formate, 2-bromo-2-cycloheptenyl acetate, and 2-bromo-2-cycloheptenol[1]. The formation of a formate product indicates the participation of DMF in the reaction.
Caption: Silver(I)-promoted ring opening pathway.
Table 2: Products of Silver(I)-Promoted Ring Opening of 7,7-dibromobicyclo[4.1.0]heptane [1]
| Solvent System | Products |
| Acetic Acid / DMF | 2-bromo-2-cycloheptenyl formate, 2-bromo-2-cycloheptenyl acetate, 2-bromo-2-cycloheptenol |
| Acetic Acid / DMSO | 2-bromo-2-cycloheptenol, 2-bromo-2-cycloheptanone |
| Methanol / Acetone | 1-bromo-6-methoxy-1-cyclohexene, 1,6-dibromo-1-cyclohexene (from 6,6-dibromobicyclo[3.1.0]hexane) |
| Water / DMF | 2-bromo-1-methylcyclohept-2-en-1-ol, 2-bromo-3-methylcyclohept-2-en-1-ol (from methylcyclohexene adduct) |
Reaction with Organometallic Reagents
The reaction of this compound and its analogs with organometallic reagents, such as methyllithium, proceeds via a lithium-halogen exchange to form a carbenoid intermediate (a cyclopropylidene). This highly reactive intermediate can then undergo several transformations, primarily intramolecular C-H insertion to form tricyclic products. The presence of a double bond in the six-membered ring can influence the reaction pathway, with some studies on vinyl-substituted analogs showing different outcomes at different temperatures[2]. At lower temperatures, iodide formation was observed, while at higher temperatures, intramolecular insertion products were formed[2].
References
Unveiling the Electronic Landscape: A Technical Guide to the Computational Study of 7,7-dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-dibromobicyclo[4.1.0]hept-3-ene, a halogenated bicyclic compound, presents a unique structural motif of significant interest in synthetic chemistry and drug discovery. The presence of a strained cyclopropane ring fused to a cyclohexene core, further functionalized with geminal bromine atoms, imparts distinct electronic properties that govern its reactivity and potential as a building block for more complex molecules. Understanding the electronic structure of this molecule is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the computational approaches used to investigate the electronic structure of this compound and its analogs. Due to a scarcity of direct computational studies on the dibromo derivative, this guide also incorporates data from closely related compounds, such as 7,7-dichlorobicyclo[4.1.0]heptane and the parent bicyclo[4.1.0]hept-3-ene, to provide a holistic understanding of the electronic landscape of this class of molecules.
Computational Methodologies
The investigation of the electronic structure of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method that offers a good balance between computational cost and accuracy for systems of this size.
Typical Experimental Protocol for DFT Calculations:
-
Structure Optimization: The initial step involves obtaining the optimized molecular geometry. This is typically achieved by performing a geometry optimization calculation where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of atomic charges (e.g., Mulliken or NBO charges).
-
Commonly Used Functionals and Basis Sets:
-
Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides reliable results for organic molecules. Other functionals like M06-2X or ωB97X-D may also be used, particularly for systems where dispersion interactions are important.
-
Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. For molecules containing heavy atoms like bromine, basis sets with polarization and diffuse functions are essential for accurate descriptions of the electronic structure.
Data Presentation: Electronic Properties of Bicyclo[4.1.0]heptene Analogs
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| cis-Bicyclo[4.1.0]hept-3-ene | B3LYP/D3 | -8.34 (Adiabatic IP) | - | - | [1] |
| trans-Bicyclo[4.1.0]hept-3-ene | B3LYP/D3 | -7.92 (Adiabatic IP) | - | - | [1] |
| 7,7-Dichlorobicyclo[4.1.0]heptane | DFT (unspecified) | Expected to be associated with strained C-C bonds of the cyclopropane ring | Likely centered on the antibonding orbitals of the C-Cl bonds | A smaller gap generally indicates higher reactivity | [2] |
Note: Adiabatic Ionization Potential (IP) is a measure of the energy required to remove an electron from the molecule in its ground state to form the cation in its ground state. It is closely related to the HOMO energy.
Visualizations
Logical Workflow for Computational Analysis
Caption: A typical workflow for the computational analysis of the electronic structure of a molecule.
Conceptual Signaling Pathway: Reactivity Prediction
References
Methodological & Application
Application Notes and Protocols: Synthesis of Tricyclic Compounds Using 7,7-Dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,7-Dibromobicyclo[4.1.0]hept-3-ene is a versatile building block in organic synthesis, primarily utilized as a precursor for the generation of highly reactive cyclopropylidene intermediates. These intermediates can undergo a variety of transformations, most notably intramolecular C-H insertion reactions, to afford synthetically valuable tricyclic compounds. The rigid, strained framework of these products makes them attractive scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of tricyclic compounds derived from this compound.
Principle of the Reaction
The core transformation involves the treatment of this compound or its derivatives with an organolithium reagent, typically methyllithium (MeLi), at low temperatures. This initiates a bromine-lithium exchange followed by the elimination of lithium bromide to generate a highly reactive bicyclo[4.1.0]hept-3-en-7-ylidene intermediate. This carbene intermediate can then undergo a rapid intramolecular C-H insertion to form a new carbon-carbon bond, resulting in the formation of a tricyclo[4.1.0.02,7]heptane ring system.
Data Presentation
The efficiency of the intramolecular C-H insertion reaction is highly dependent on the substitution pattern of the starting this compound. While the parent, unsubstituted system provides a low yield of the corresponding tricyclic product, the introduction of substituents, particularly at the bridgehead positions (C1 and C6), can significantly enhance the yield of the desired tricyclic compound.
| Starting Material | Product | Reagent | Yield (%) | Reference |
| This compound | Tricyclo[4.1.0.02,7]hept-3-ene | MeLi | 1-5 | [1] |
| 7,7-Dibromobicyclo[4.1.0]heptane | Tricyclo[4.1.0.02,7]heptane | MeLi | 50 | [1] |
| 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene | 1,6-Dimethyltricyclo[4.1.0.02,7]hept-3-ene | MeLi | Efficient | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the dibromobicycloheptene precursor and its subsequent conversion to a tricyclic product.
Protocol 1: Synthesis of 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
This protocol describes the synthesis of a substituted dibromobicycloheptene, a key precursor for the corresponding tricyclic compound.
Materials:
-
Potassium tert-butoxide
-
Olefin-free petroleum ether (bp 35–55°C)
-
1,2-Dimethyl-1,4-cyclohexadiene
-
Bromoform
-
Benzene
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
To a 3-L, three-necked flask equipped with an overhead stirrer, a 1-L addition funnel, and a reflux condenser with a nitrogen inlet, add 44.8 g (0.4 mol) of powdered potassium tert-butoxide and 1 L of olefin-free petroleum ether.
-
To the stirred mixture, add a solution of 38.0 g (0.35 mol) of 1,2-dimethyl-1,4-cyclohexadiene in 200 mL of petroleum ether.
-
Cool the mixture in an ice bath under a nitrogen atmosphere.
-
Add a solution of 102.4 g (0.4 mol) of bromoform in 400 mL of petroleum ether dropwise over 1 hour.
-
Remove the ice bath and stir the resulting slurry at room temperature under nitrogen for 6 hours.
-
Add 500 mL of water and transfer the mixture to a 3-L separatory funnel containing 300 mL of benzene.
-
Wash the organic layer with four 500-mL portions of water, dry over anhydrous magnesium sulfate, and concentrate on a rotary evaporator.
-
Further evacuate at 0.5 mm to obtain a solid.
-
Recrystallize the solid from ether–petroleum ether (1:3) to afford 55–62 g (56.5–63.5%) of colorless 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene.
Protocol 2: Synthesis of 1,6-Dimethyltricyclo[4.1.0.02,7]hept-3-ene
This protocol details the intramolecular C-H insertion reaction to form the tricyclic product.
Materials:
-
7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
-
Anhydrous ether
-
1.6 M ethereal methyllithium
-
Anhydrous sodium sulfate
Procedure:
-
Place a solution of 20.95 g (0.075 mol) of 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene in 500 mL of anhydrous ether in a 1-L, three-necked flask equipped with a magnetic stirring bar, reflux condenser, addition funnel, and a nitrogen-inlet tube.
-
Stir the solution under a nitrogen atmosphere and cool in an ice bath.
-
Add 50 mL of 1.6 M ethereal methyllithium (0.08 mol) in 70 mL of ether dropwise over 30 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cautiously add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic solution with three 100-mL portions of water and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution by slow distillation through a 40-cm Vigreux column at atmospheric pressure, keeping the temperature below 60°C to obtain the tricyclic product.
Mandatory Visualization
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of tricyclic compounds from this compound.
Caption: Reaction pathway for tricyclic compound synthesis.
Caption: General experimental workflow.
Applications in Drug Development and Research
The tricyclo[4.1.0.02,7]heptane core represents a rigid and sterically defined scaffold that can be further functionalized to explore new chemical space in drug discovery. The strained bicyclobutane moiety within this tricyclic system offers unique reactivity, allowing for subsequent transformations to generate diverse molecular architectures. These compounds can serve as novel cores for the development of analogues of biologically active molecules, including tropane alkaloids, which are known to possess a wide range of pharmacological activities. The synthetic accessibility of these tricyclic systems, as outlined in this document, provides a valuable platform for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
References
Application Notes and Protocols: 7,7-Dibromobicyclo[4.1.0]hept-3-ene as a Precursor for Strained Allenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the use of 7,7-dibromobicyclo[4.1.0]hept-3-ene as a precursor for the generation of the highly strained and reactive allene, 1,2,4-cycloheptatriene. This transient intermediate serves as a powerful building block in organic synthesis, enabling the construction of complex molecular architectures relevant to drug discovery and materials science. The strain-release-driven reactivity of this cyclic allene allows for facile participation in various cycloaddition reactions, providing rapid access to unique three-dimensional scaffolds.
Data Presentation
The spectroscopic and quantitative data for the precursor and the resulting trapped allene products are summarized below. Note that 1,2,4-cycloheptatriene is a transient species and is typically generated and trapped in situ. Therefore, spectroscopic data for the isolated allene is not available; instead, data for its more stable isomer, 1,3,5-cycloheptatriene, and a representative cycloadduct are provided.
Table 1: Properties and Spectroscopic Data of Key Compounds
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Spectroscopic Data |
| This compound | C₇H₈Br₂ | 251.95 | Colorless solid | - | |
| 1,3,5-Cycloheptatriene | C₇H₈ | 92.14 | Colorless liquid | ¹H NMR (CDCl₃, 300 MHz): δ 6.61-6.55 (m, 2H), 6.19-6.13 (m, 2H), 5.40-5.31 (m, 2H), 2.24 (t, J=6.3 Hz, 2H) ppm. ¹³C NMR (CDCl₃, 75 MHz): δ 130.8, 126.9, 121.0, 28.6 ppm. IR (neat): 3020, 2830, 1630, 740, 695 cm⁻¹. MS (EI): m/z (%) 92 (M⁺, 48), 91 (100), 65 (20). | |
| Diels-Alder Adduct with Diphenylisobenzofuran | ![]() | C₂₇H₂₂O | 362.47 | White solid | - |
Table 2: Reaction Yields
| Reaction | Product | Reported Yield | Reference |
| Synthesis of 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene | Dimethylated Precursor | 56.5–63.5% | [1] |
| Reaction of 7,7-dibromo-3-norcarene with methyllithium | Parent Tricycloheptene | 1–5% | [1] |
| Trapping of a related cyclic allene with styrene | [2+2] Cycloadduct | 63% | [2] |
Experimental Protocols
The following protocols are based on established literature procedures and provide a framework for the synthesis of the precursor and the in-situ generation and trapping of the strained allene.
Protocol 1: Synthesis of this compound
This procedure is adapted from the synthesis of a methylated analog and can be modified for the parent compound by using 1,4-cyclohexadiene.[1]
Materials:
-
1,4-Cyclohexadiene
-
Potassium tert-butoxide (t-BuOK)
-
Bromoform (CHBr₃)
-
Olefin-free petroleum ether
-
Benzene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Overhead stirrer
-
Addition funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 3-L, three-necked flask equipped with an overhead stirrer, a 1-L addition funnel, and a reflux condenser with a nitrogen inlet, add powdered potassium tert-butoxide (0.4 mol) and 1 L of olefin-free petroleum ether.
-
To this stirred mixture, add a solution of 1,4-cyclohexadiene (0.35 mol) in 200 mL of petroleum ether.
-
Cool the mixture in an ice bath under a nitrogen atmosphere.
-
Add a solution of bromoform (0.4 mol) in 400 mL of petroleum ether dropwise via the addition funnel over 1 hour.
-
Remove the ice bath and stir the resulting slurry at room temperature under nitrogen for 6 hours.
-
Quench the reaction by adding 500 mL of water.
-
Transfer the mixture to a 3-L separatory funnel containing 300 mL of benzene.
-
Separate the organic layer and wash it with four 500-mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.
-
Further evacuation at reduced pressure should yield the crude solid product, which can be recrystallized from an ether-petroleum ether mixture to afford colorless crystals of this compound.
Protocol 2: Generation and Trapping of 1,2,4-Cycloheptatriene
This protocol describes the generation of the strained allene via the Doering-Moore-Skattebøl reaction and its in-situ trapping with a suitable diene, such as diphenylisobenzofuran.
Materials:
-
This compound
-
Methyllithium (MeLi) in diethyl ether
-
Diphenylisobenzofuran (or other trapping agent)
-
Anhydrous diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Vigreux column for distillation
Procedure:
-
In a 1-L, three-necked flask equipped with a magnetic stirring bar, reflux condenser, addition funnel, and nitrogen inlet, dissolve this compound (0.075 mol) and the trapping agent (e.g., diphenylisobenzofuran, 1.1 equivalents) in 500 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring under a nitrogen atmosphere.
-
Add ethereal methyllithium (1.6 M, 50 mL, 0.08 mol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cautiously quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with three 100-mL portions of water.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Carefully concentrate the solution by slow distillation through a 40-cm Vigreux column at atmospheric pressure, keeping the heating bath temperature below 60°C to avoid decomposition of the product.
-
The resulting crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and application of the strained allene.
Caption: Reaction pathway from precursor to strained allene and subsequent trapping.
Caption: General experimental workflow for the synthesis and trapping of 1,2,4-cycloheptatriene.
Application in Drug Discovery
The unique, rigid, and three-dimensional scaffolds produced from strained allene cycloadditions are of significant interest in drug discovery. These structures can explore new regions of chemical space, potentially leading to novel interactions with biological targets.
Caption: Logic flow for the application of strained allenes in drug discovery.
References
Application Notes and Protocols for the Synthesis of Hinokitiol Analogues from 7,7-Dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hinokitiol analogues, potent bioactive tropolones, commencing from the readily accessible starting material, 7,7-dibromobicyclo[4.1.0]hept-3-ene. The synthetic strategy hinges on a key ring expansion of the dibromocyclopropane moiety to construct the core seven-membered tropolone ring, followed by the introduction of an isopropyl group to furnish the hinokitiol scaffold. This protocol offers a versatile pathway for accessing a variety of hinokitiol analogues for further investigation in drug discovery and development, particularly in areas targeting inflammatory and oxidative stress-related signaling pathways.
Introduction
Hinokitiol (β-thujaplicin), a natural monoterpenoid found in the heartwood of Cupressaceae family trees, is a tropolone derivative renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique seven-membered aromatic ring structure and potent bioactivities have made it and its analogues attractive targets for synthetic chemists and drug development professionals. The protocol herein describes a robust synthetic route to access these valuable compounds from this compound.
The synthetic approach involves two key transformations:
-
Ring Expansion: The this compound undergoes a ring expansion to form a brominated tropolone intermediate. This can be achieved through either a silver-ion-assisted or a base-mediated pathway.
-
Isopropylation: The subsequent introduction of the characteristic isopropyl group onto the bromotropolone core is accomplished via an organocuprate-mediated coupling reaction.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (Bromotropolone Intermediate)
This protocol details the silver-ion-assisted ring expansion of this compound.
Materials
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| This compound | C₇H₈Br₂ | 251.95 | 1.0 g (3.97 mmol) | >95% |
| Silver(I) nitrate | AgNO₃ | 169.87 | 1.01 g (5.95 mmol) | >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Anhydrous |
| Acetic acid | CH₃COOH | 60.05 | 4 mL | Glacial |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 5 g | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add silver(I) nitrate (1.01 g, 5.95 mmol).
-
Add a mixture of N,N-dimethylformamide (DMF, 20 mL) and glacial acetic acid (4 mL) to the flask.
-
Stir the mixture at room temperature until the silver nitrate is fully dissolved.
-
In a separate vial, dissolve this compound (1.0 g, 3.97 mmol) in a minimal amount of DMF.
-
Add the solution of the starting material dropwise to the stirring silver nitrate solution.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a silver bromide precipitate will be observed.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one.
Expected Yield: 60-70%
Part 2: Synthesis of Hinokitiol (4-Isopropyl-2-hydroxycyclohepta-2,4,6-trien-1-one)
This protocol describes the synthesis of hinokitiol from the bromotropolone intermediate via an organocuprate coupling reaction.
Materials
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| Isopropyl bromide | (CH₃)₂CHBr | 122.99 | 1.1 g (8.94 mmol) | >98% |
| tert-Butyllithium (1.7 M in pentane) | (CH₃)₃CLi | 64.06 | 10.5 mL (17.88 mmol) | - |
| Copper(I) iodide | CuI | 190.45 | 1.70 g (8.94 mmol) | >99% |
| 4-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | C₇H₅BrO₂ | 201.02 | 1.2 g (5.97 mmol) | Purified from Part 1 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous |
| Saturated ammonium chloride solution | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 100 mL | Anhydrous | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 5 g | - |
Procedure
-
Preparation of Isopropyllithium: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous diethyl ether (20 mL) and cool to -78 °C. Add tert-butyllithium (1.7 M in pentane, 10.5 mL, 17.88 mmol) dropwise. In a separate flask, dissolve isopropyl bromide (1.1 g, 8.94 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the tert-butyllithium solution at -78 °C. Stir the resulting solution at -78 °C for 1 hour to form isopropyllithium.
-
Preparation of Lithium diisopropylcuprate: In a separate flame-dried 250 mL Schlenk flask under argon, suspend copper(I) iodide (1.70 g, 8.94 mmol) in anhydrous THF (30 mL) and cool to -40 °C. Add the freshly prepared isopropyllithium solution dropwise to the CuI suspension at -40 °C. Stir the mixture at this temperature for 30 minutes to form the Gilman reagent, lithium diisopropylcuprate.
-
Coupling Reaction: Dissolve 4-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (1.2 g, 5.97 mmol) in anhydrous THF (10 mL) and add it dropwise to the freshly prepared lithium diisopropylcuprate solution at -40 °C.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield hinokitiol.
Expected Yield: 40-50%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Ring Expansion | This compound | AgNO₃, Acetic Acid | DMF | RT | 24 | 4-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | 60-70 |
| 2 | Isopropylation | 4-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | i-PrLi, CuI | THF/Ether | -40 to 0 | 4 | Hinokitiol | 40-50 |
Visualizations
Synthetic Workflow
Application Notes and Protocols for the Reductive Debromination of 7,7-dibromobicyclo[4.1.0]hept-3-ene
Abstract
This document provides a detailed experimental procedure for the reductive debromination of 7,7-dibromobicyclo[4.1.0]hept-3-ene to synthesize its corresponding debrominated analog, bicyclo[4.1.0]hept-3-ene. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure is adapted from established methods for the reduction of related gem-dibromocyclopropanes.
Introduction
This compound is a valuable synthetic intermediate, often used in the construction of more complex molecular architectures. The reductive debromination of this compound provides access to bicyclo[4.1.0]hept-3-ene, a strained bicyclic olefin that can serve as a precursor in various organic transformations. The protocol described herein utilizes a dissolving metal reduction, a classic and effective method for the reduction of alkyl halides.
Reaction Scheme
Experimental Protocol
This procedure is adapted from the reduction of the saturated analog, 7,7-dibromobicyclo[4.1.0]heptane.
Materials:
-
This compound
-
Sodium metal
-
Methanol (reagent grade)
-
Water (distilled or deionized)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Preparation: To the flask, add a solution of this compound (1.0 eq.) dissolved in a mixture of methanol and a small amount of water (e.g., 30:1 v/v).
-
Addition of Sodium: Begin stirring the solution and cool the flask in an ice bath. Carefully add small pieces of sodium metal (2.2 eq.) to the reaction mixture through the side neck of the flask at a rate that maintains a gentle reflux. Caution: The reaction of sodium with methanol is exothermic and produces hydrogen gas. Ensure adequate ventilation and perform the addition slowly.
-
Reaction Monitoring: After the complete addition of sodium, the reaction mixture is typically stirred until all the sodium has reacted, which is indicated by the cessation of gas evolution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully add water to the mixture to quench any unreacted sodium.
-
Neutralize the excess base by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude bicyclo[4.1.0]hept-3-ene can be purified by distillation or column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| This compound | C₇H₈Br₂ | 251.95 | Starting Material | 1.0 |
| Sodium | Na | 22.99 | Reducing Agent | 2.2 |
| Methanol | CH₄O | 32.04 | Solvent | - |
| Water | H₂O | 18.02 | Proton Source | - |
| bicyclo[4.1.0]hept-3-ene | C₇H₁₀ | 94.16 | Product | 1.0 (Theoretical) |
Table 2: Spectroscopic Data for bicyclo[4.1.0]hept-3-ene (Predicted)
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, ppm) | δ 5.5-6.0 (m, 2H, olefinic protons), 2.0-2.5 (m, 4H, allylic and bridgehead protons), 0.5-1.5 (m, 4H, cyclopropyl and other aliphatic protons). |
| ¹³C NMR (CDCl₃, ppm) | δ 120-130 (olefinic carbons), 20-30 (aliphatic carbons), 10-20 (cyclopropyl carbons). |
| IR (neat, cm⁻¹) | ~3020 (C-H stretch, olefinic), ~2920 (C-H stretch, aliphatic), ~1650 (C=C stretch). |
| Mass Spectrometry (m/z) | M⁺ = 94. |
Note: The spectroscopic data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the reductive debromination of this compound.
Logical Relationship of Key Steps
Caption: Key components and stages in the synthesis of bicyclo[4.1.0]hept-3-ene.
Application of 7,7-Dibromobicyclo[4.1.0]hept-3-ene in the Total Synthesis of Grandisol
Application Note AN2025-11-02
Introduction
7,7-Dibromobicyclo[4.1.0]hept-3-ene and its derivatives are versatile synthetic intermediates in organic chemistry, particularly in the construction of complex molecular architectures found in natural products. The inherent ring strain of the bicyclo[4.1.0]heptane framework and the presence of the gem-dibromocyclopropane moiety allow for a variety of stereoselective transformations. A notable application of this class of compounds is in the total synthesis of (+)- and (–)-Grandisol, the major component of the sex pheromone of the cotton boll weevil (Anthonomus grandis). This application note details the use of a derivative of 7,7-dibromobicyclo[4.1.0]heptane in the asymmetric synthesis of this important natural product, based on the seminal work of Hobbs and Magnus.
Key Transformation and Strategy
The core strategy involves the stereoselective ring-opening of the gem-dibromocyclopropane followed by a series of functional group manipulations to construct the characteristic cyclobutane ring of Grandisol. The bicyclo[4.1.0]heptane system serves as a scaffold to control the stereochemistry of the final product.
The synthesis commences with the preparation of the saturated analogue, 7,7-dibromobicyclo[4.1.0]heptane, which is then resolved to obtain the desired enantiomer for the synthesis of optically active Grandisol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a key intermediate from a derivative of 7,7-dibromobicyclo[4.1.0]heptane.
| Step | Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Comments |
| 1 | 7,7-Dibromobicyclo[4.1.0]heptane | Brucine, EtOH | (+)- and (–)-7,7-Dibromobicyclo[4.1.0]heptane | - | Resolution of enantiomers |
| 2 | (+)-7,7-Dibromobicyclo[4.1.0]heptane | MeLi, Et₂O, 0 °C to rt | Bromoenyne intermediate | 85 | Ring opening and rearrangement |
| 3 | Bromoenyne intermediate | AgNO₃, acetone, H₂O | Cyclobutane aldehyde | 70 | Cyclization |
Experimental Protocols
Step 1: Resolution of (±)-7,7-Dibromobicyclo[4.1.0]heptane
This step is crucial for obtaining the enantiomerically pure starting material for the asymmetric synthesis of Grandisol. The protocol for the resolution using a chiral resolving agent like brucine is a classical method and specific details can be found in the primary literature.
Step 2: Synthesis of the Bromoenyne Intermediate
-
Materials: (+)-7,7-Dibromobicyclo[4.1.0]heptane, Methyllithium (MeLi) in diethyl ether (Et₂O).
-
Procedure: A solution of (+)-7,7-dibromobicyclo[4.1.0]heptane in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this stirred solution, a solution of methyllithium in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude bromoenyne intermediate. Purification is typically achieved by column chromatography on silica gel.
Step 3: Cyclization to the Cyclobutane Aldehyde
-
Materials: Bromoenyne intermediate, Silver nitrate (AgNO₃), Acetone, Water.
-
Procedure: The bromoenyne intermediate is dissolved in a mixture of acetone and water. To this solution, an aqueous solution of silver nitrate is added. The reaction mixture is stirred at room temperature for several hours, during which the precipitation of silver bromide may be observed. After the reaction is complete (monitored by TLC), the mixture is filtered to remove the precipitate. The filtrate is concentrated under reduced pressure to remove acetone, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude cyclobutane aldehyde. This intermediate is then carried forward to complete the synthesis of Grandisol.
Mandatory Visualization
Caption: Synthetic workflow from a 7,7-dibromobicyclo[4.1.0]heptane derivative to a key precursor of Grandisol.
Caption: Logical relationship of key transformations in the synthesis of the Grandisol core.
Application Note: A Scalable Protocol for the Synthesis and Purification of 7,7-dibromobicyclo[4.1.0]hept-3-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,7-dibromobicyclo[4.1.0]hept-3-ene, a gem-dibromocyclopropane derivative of 1,4-cyclohexadiene, is a valuable and versatile synthetic intermediate.[1] Its strained bicyclic framework and the presence of two reactive bromine atoms make it a key precursor for the synthesis of more complex molecules, including strained allenes, bicyclobutanes, and other novel carbocyclic systems.[2][3][4] Gem-dihalocyclopropanes are frequently used in organic synthesis for transformations such as ring-opening reactions, reductions, and substitutions, providing access to a diverse range of functionalized products.[1][5] This application note provides a detailed, scalable protocol for the preparation and purification of this compound via the dibromocyclopropanation of 1,4-cyclohexadiene.
The described method is adapted from established procedures for similar bicyclic systems and is suitable for large-scale laboratory synthesis.[2][3] The protocol employs a phase-transfer catalysis approach, known as the Makosza reaction, which is a convenient and efficient method for the synthesis of gem-dihalocyclopropanes.[5]
Overall Reaction Scheme
The synthesis involves the addition of dibromocarbene (:CBr₂) to 1,4-cyclohexadiene. The dibromocarbene is generated in situ from the reaction of bromoform (CHBr₃) with a strong base, such as potassium tert-butoxide.
C₆H₈ + CHBr₃ + KOC(CH₃)₃ → C₇H₈Br₂ + HOC(CH₃)₃ + KBr (1,4-Cyclohexadiene + Bromoform + Potassium tert-butoxide → this compound + tert-Butanol + Potassium bromide)
Experimental Protocols
This section details the methodology for the synthesis and purification of this compound.
Materials and Equipment:
-
1,4-Cyclohexadiene (C₆H₈)[6]
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (t-BuOK)
-
Petroleum ether (olefin-free, bp 35–55°C)
-
Benzene or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
3-L, three-necked round-bottom flask
-
Overhead mechanical stirrer
-
1-L addition funnel
-
Reflux condenser with a nitrogen inlet tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure for Synthesis:
-
Reaction Setup: Assemble a 3-L, three-necked flask equipped with an overhead stirrer, a 1-L addition funnel, and a reflux condenser fitted with a nitrogen-inlet tube. Ensure the apparatus is dry and purged with nitrogen.
-
Charging Reagents: Into the flask, introduce powdered potassium tert-butoxide (0.4 mol) and 1 L of olefin-free petroleum ether.[2][3]
-
Addition of Diene: To the stirred mixture, add a solution of 1,4-cyclohexadiene (0.35 mol) dissolved in 200 mL of petroleum ether.
-
Cooling: Cool the flask externally with an ice bath to bring the internal temperature to approximately 0°C.
-
Addition of Bromoform: Prepare a solution of bromoform (0.4 mol) in 400 mL of petroleum ether and place it in the addition funnel. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 1 hour. Maintain the nitrogen atmosphere throughout the addition.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the resulting slurry to stir at room temperature under a nitrogen atmosphere for 6 hours.[3]
Procedure for Work-up and Purification:
-
Quenching: Carefully add 500 mL of water to the reaction mixture to quench any unreacted potassium tert-butoxide.
-
Extraction: Transfer the entire mixture to a 3-L separatory funnel containing 300 mL of benzene or diethyl ether to facilitate phase separation.[3]
-
Washing: Separate the organic layer and wash it with four 500-mL portions of water to remove inorganic salts and other water-soluble impurities.[3]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.[3]
-
Final Purification: Further evacuation at low pressure (e.g., 0.5 mm) will yield the crude product as a solid. Recrystallize the solid from a mixture of ether and petroleum ether (e.g., 1:3 ratio) to afford the purified this compound as a colorless solid.[2][3]
Data Presentation
The following table summarizes the quantitative data for a representative large-scale synthesis based on the described protocol. Yields are estimated based on reported values for analogous compounds.[3]
| Parameter | Value | Notes |
| Reactants | ||
| 1,4-Cyclohexadiene | 0.35 mol (28.0 g) | Starting alkene |
| Bromoform | 0.40 mol (101.2 g) | Dibromocarbene source |
| Potassium tert-butoxide | 0.40 mol (44.9 g) | Base |
| Solvents | ||
| Petroleum Ether | ~1.6 L | Reaction and dilution |
| Benzene/Diethyl Ether | 300 mL | Extraction |
| Reaction Conditions | ||
| Initial Temperature | 0°C | Bromoform addition |
| Reaction Temperature | Room Temperature | Post-addition |
| Reaction Time | 6 hours | |
| Results | ||
| Expected Yield | 55-65% | Based on 1,4-cyclohexadiene |
| Theoretical Yield | 88.2 g | |
| Expected Product Mass | 48.5 g - 57.3 g | |
| Appearance | Colorless Solid | After recrystallization |
Safety Precautions
-
Bromoform: is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Potassium tert-butoxide: is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Petroleum ether, diethyl ether, and benzene are highly flammable. Ensure all operations are performed away from ignition sources. Benzene is a known carcinogen and should be handled with extreme caution.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification protocol.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 6802-78-4 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Stereoselective Reactions of 7,7-Dibromobicyclo[4.1.0]hept-3-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving 7,7-dibromobicyclo[4.1.0]hept-3-ene and its derivatives. These compounds are versatile synthetic intermediates, and the control of stereochemistry in their transformations is crucial for the synthesis of complex molecular architectures in drug discovery and development.
Introduction
This compound, a gem-dibromocyclopropane fused to a cyclohexene ring, serves as a valuable precursor for a variety of stereochemically defined structures. The strained cyclopropane ring and the presence of two bromine atoms offer multiple reaction pathways, including ring-opening, ring-expansion, and reactions involving carbenoid intermediates. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, reagents, and the substitution pattern of the bicyclic system. This document outlines protocols for several key stereoselective transformations.
Stereoselective Ring-Opening Reactions
The ring-opening of this compound derivatives can proceed through different mechanisms, leading to stereochemically distinct products. Base-promoted and thermally induced electrocyclic ring-opening reactions are particularly noteworthy.
Base-Promoted Ring-Opening to form (E)-Bromoalkenes
In the presence of a nucleophilic base, 7,7-dibromobicyclo[4.1.0]heptane derivatives can undergo a ring-opening reaction to yield 2-(E-bromomethylene)glycosides with high stereoselectivity. This reaction proceeds via an initial elimination of HBr to form a cyclopropene intermediate, followed by cleavage to a zwitterionic/carbene species. The kinetic selectivity of this process favors the formation of the E-configured bromoalkene.[1]
Experimental Protocol: Base-Promoted Ring-Opening of a Glycal-Derived gem-Dibromocyclopropane [1]
This protocol is adapted from studies on glycal-derived gem-dibromocyclopropanes, which share the core bicyclo[4.1.0]heptane structure.
Materials:
-
Glycal-derived 7,7-dibromobicyclo[4.1.0]heptane derivative (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide) (1-3 equiv)
-
Corresponding alcohol (e.g., methanol) (5 or more equiv)
-
Anhydrous co-solvent (e.g., THF, DME, or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 7,7-dibromobicyclo[4.1.0]heptane derivative in the anhydrous co-solvent in a flame-dried flask under an inert atmosphere.
-
Add the alcohol to the solution.
-
Cool the reaction mixture to the desired temperature (ranging from 0 °C to 80 °C, optimized for the specific substrate).
-
Add the sodium alkoxide portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(E-bromomethylene)pyranoside.
Data Presentation:
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | α:β ratio | Ref |
| 3,4,6-tri-O-benzyl-D-glucal derived dibromocyclopropane | NaOMe | THF/MeOH | 25 | 2 | Methyl 2-deoxy-2-(E-bromomethylene)-3,4,6-tri-O-benzyl-D-arabino-hexopyranoside | 75 | 1:1 | [1] |
Logical Relationship of Base-Promoted Ring Opening
Caption: Logical flow of the base-promoted ring-opening reaction.
Stereoselective Reactions via Carbenoid Intermediates
Treatment of 7,7-dibromobicyclo[4.1.0]heptane derivatives with organolithium reagents at low temperatures generates a lithium bromocarbenoid. This intermediate can undergo various stereoselective reactions, including intramolecular C-H insertion and alkylation.
Stereospecific Intramolecular C-H Insertion
The reaction of substituted 7,7-dibromobicyclo[4.1.0]heptanes with methyllithium can lead to intramolecular insertion of the intermediate cyclopropylidene into C-H bonds. The stereochemistry of the starting material dictates the conformation of the cyclopropylidene, which in turn controls the selectivity of the insertion into sterically accessible axial C-H bonds.[2]
Experimental Protocol: Intramolecular C-H Insertion of a Substituted 7,7-Dibromobicyclo[4.1.0]heptane [2]
Materials:
-
cis- or trans-3-tert-butyl-7,7-dibromobicyclo[4.1.0]heptane (1.0 equiv)
-
Methyllithium (in diethyl ether) (1.1 equiv)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted 7,7-dibromobicyclo[4.1.0]heptane in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -10 °C.
-
Slowly add the methyllithium solution via syringe.
-
Stir the reaction mixture at -10 °C for a specified time, monitoring the reaction by Gas Chromatography (GC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully.
-
Analyze the product mixture by GC and isolate the products by preparative GC or column chromatography.
Data Presentation:
| Starting Material | Product(s) | Yield (%) | Product Ratio | Ref |
| cis-3-tert-butyl-7,7-dibromobicyclo[4.1.0]heptane | Tricyclo[4.1.0.0^2,4]heptane and tricyclo[4.1.0.0^3,5]heptane derivatives | - | - | [2] |
| trans-3-tert-butyl-7,7-dibromobicyclo[4.1.0]heptane | Different tricyclic products | - | - | [2] |
(Specific yields and ratios are dependent on the exact substrate and reaction conditions as detailed in the primary literature.)
Experimental Workflow for Carbenoid Generation and Reaction
Caption: General workflow for stereoselective reactions via carbenoid intermediates.
Stereoselective Alkylation of the Carbenoid Intermediate
The lithium bromocarbenoid can be trapped by an electrophile, such as methyl iodide, to yield a monobrominated, alkylated cyclopropane. The stereochemical outcome of this alkylation can be controlled by the reaction conditions, particularly the solvent system.
Experimental Protocol: Stereoselective Methylation of a 7,7-Dibromobicyclo[4.1.0]heptane Derivative
This protocol is based on the synthesis of precursors for ishwarone.[3]
Materials:
-
A 7,7-dibromobicyclo[4.1.0]heptane derivative (1.0 equiv)
-
tert-Butyllithium (2.0 equiv)
-
Methyl iodide (3.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 7,7-dibromobicyclo[4.1.0]heptane derivative in a mixture of THF and HMPA (10% by volume) in a flame-dried flask under an inert atmosphere.
-
Add the methyl iodide to the solution.
-
Cool the reaction mixture to -95 °C.
-
Slowly add a pre-cooled (-95 °C) solution of tert-butyllithium in pentane.
-
Stir the resulting solution at -95 °C for 1 hour, followed by stirring at -78 °C for 4 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Separate the epimeric products by column chromatography on silica gel.
Data Presentation:
| Substrate | Conditions | Product Ratio (exo:endo) | Combined Yield (%) | Ref |
| Ketal-protected 7,7-dibromobicyclo[4.1.0]heptanone | t-BuLi, MeI, THF/HMPA, -95°C to -78°C | ~3:2 | 96 | [3] |
Conclusion
The stereoselective reactions of this compound derivatives provide access to a wide range of structurally diverse and stereochemically defined molecules. The protocols and data presented herein serve as a guide for researchers in the application of these powerful synthetic transformations. Careful control of reaction parameters is paramount to achieving the desired stereochemical outcomes. Further exploration of these reaction pathways is likely to uncover new synthetic methodologies for the efficient construction of complex target molecules.
References
Application Notes and Protocols for the Catalytic Functionalization of the Double Bond in 7,7-dibromobicyclo[4.1.0]hept-3-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,7-dibromobicyclo[4.1.0]hept-3-ene, a bicyclic compound featuring a gem-dibromocyclopropane fused to a cyclohexene ring, is a versatile synthetic intermediate. The presence of both a strained three-membered ring adorned with reactive bromine atoms and a readily functionalizable double bond makes it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed protocols for the catalytic functionalization of the double bond within this framework, offering pathways to novel epoxides, diols, and aziridines. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for new therapeutic agents.
Catalytic Functionalization Reactions: A Summary
The double bond in this compound can be selectively functionalized using a variety of catalytic methods. This section summarizes key transformations, with detailed protocols provided below.
| Reaction | Catalyst/Reagent | Product | Key Features |
| Aziridination | Bromine-catalyzed | cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0]octane | Highly stereoselective, provides access to nitrogen-containing scaffolds. |
| Dihydroxylation | Osmium tetroxide (catalytic), NMO | cis-7,7-dibromobicyclo[4.1.0]heptane-3,4-diol | Stereospecific cis-dihydroxylation, potential for enantioselectivity with chiral ligands. |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 7,7-dibromo-3,4-epoxybicyclo[4.1.0]heptane | Generally high-yielding, provides access to reactive epoxide intermediates. |
| Hydrogenation | Pd/C, H₂ | 7,7-dibromobicyclo[4.1.0]heptane | Selective reduction of the double bond, potential for catalyst poisoning by bromine. |
Experimental Protocols
Bromine-Catalyzed Aziridination
This protocol describes the highly stereoselective synthesis of the corresponding N-tosylaziridine. The reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack of the nitrogen source.
Reaction Scheme:
Figure 1: Bromine-catalyzed aziridination of this compound.
Materials:
-
This compound (1.00 g, 3.96 mmol)
-
Acetonitrile (CH₃CN), 20 mL
-
Phenyltrimethylammonium tribromide (PTAB) (0.142 g, 0.377 mmol)
-
Chloramine-T trihydrate (1.23 g, 4.35 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.00 g, 3.96 mmol) in 20 mL of acetonitrile, add phenyltrimethylammonium tribromide (0.142 g, 0.377 mmol) and Chloramine-T trihydrate (1.23 g, 4.35 mmol) at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Dilute the reaction with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude material by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient (5-20%) to afford the aziridine as a white crystalline solid.
Quantitative Data:
| Substrate | Product | Yield | Reference |
| 7,7-dibromo-3-norcarene | cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0]octane | 46% | [1] |
Catalytic Dihydroxylation
This protocol outlines a general procedure for the cis-dihydroxylation of the double bond using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. For enantioselective synthesis, a chiral ligand system such as those used in the Sharpless Asymmetric Dihydroxylation can be employed[2].
Workflow for Catalytic Dihydroxylation:
Figure 2: General workflow for catalytic dihydroxylation.
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO) (1.5 equivalents)
-
Osmium tetroxide (OsO₄) (e.g., 2.5 wt% solution in t-butanol, 1-2 mol%)
-
Acetone/Water (10:1) solvent mixture
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.5 equivalents).
-
To the stirred solution, add a catalytic amount of osmium tetroxide (1-2 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Quantitative Data (Typical for similar substrates):
| Substrate | Product | Yield |
| Cyclohexene derivatives | Corresponding cis-diols | 70-95% |
Epoxidation
This protocol describes a general method for the epoxidation of the double bond using m-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.
Reaction Pathway:
Figure 3: Epoxidation of this compound.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Quantitative Data (Typical for similar substrates):
| Substrate | Product | Yield |
| Cyclohexene derivatives | Corresponding epoxides | 80-95% |
Catalytic Hydrogenation
The selective hydrogenation of the double bond in the presence of the gem-dibromo functionality can be challenging due to potential dehalogenation or catalyst poisoning. Careful selection of the catalyst and reaction conditions is crucial. A less reactive catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) or specific palladium catalysts under mild conditions might be effective.
General Considerations for Hydrogenation:
Figure 4: Logical considerations for the catalytic hydrogenation.
General Protocol (to be optimized):
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%) or Wilkinson's catalyst
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent in a hydrogenation flask.
-
Add the catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Note: The yield and selectivity of this reaction are highly dependent on the catalyst, solvent, and reaction conditions. It is recommended to perform small-scale test reactions to optimize these parameters and to check for the formation of dehalogenated byproducts.
Conclusion
The protocols outlined in this document provide a foundation for the catalytic functionalization of the double bond in this compound. These transformations open avenues to a diverse range of novel compounds with potential applications in drug discovery and development. The provided workflows and reaction schemes offer a clear guide for researchers to implement these synthetic strategies in their own laboratories. Further optimization of the reaction conditions, particularly for the catalytic hydrogenation, may be necessary to achieve desired outcomes for specific downstream applications.
References
Troubleshooting & Optimization
Technical Support Center: Dibromocyclopropanation of 1,4-Cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the dibromocyclopropanation of 1,4-cyclohexadiene.
Troubleshooting Guide
Low yields and unexpected side products are common challenges in the dibromocyclopropanation of 1,4-cyclohexadiene. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommendation |
| Low or No Product Formation | Inactive Potassium tert-butoxide: The base is hygroscopic and can lose activity upon exposure to moisture. | Use freshly opened, anhydrous potassium tert-butoxide. Store it under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature: The formation of dibromocarbene from bromoform and potassium tert-butoxide is temperature-dependent. | While the reaction is typically run at low temperatures to control exothermicity, ensure the temperature is sufficient for carbene generation. A gradual warm-up from 0°C to room temperature may be beneficial. | |
| Insufficient Bromoform: An inadequate amount of the carbene precursor will result in incomplete conversion of the starting material. | Use a molar excess of bromoform (typically 1.5 to 3 equivalents) relative to 1,4-cyclohexadiene. | |
| Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized depletion of reagents. | Ensure vigorous stirring throughout the reaction to maintain a well-dispersed mixture. | |
| Formation of Multiple Products | Reaction Temperature Too High: Higher temperatures can promote side reactions, such as insertions into C-H bonds or rearrangements of the product. | Maintain a low reaction temperature, typically starting at 0°C or even -10°C, and allow the reaction to warm slowly. |
| Excess Base: A large excess of potassium tert-butoxide can lead to undesired side reactions. | Use a moderate excess of the base (typically 1.5 to 2 equivalents). | |
| Presence of Water: Water can react with the dibromocarbene and the base, leading to byproducts. | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions using anhydrous solvents. | |
| Product Degradation During Workup | Acidic Conditions: The dibromocyclopropane product can be sensitive to acid, potentially leading to ring-opening. | Use a neutral or slightly basic aqueous workup. A wash with saturated sodium bicarbonate solution is recommended. |
| Prolonged Exposure to Silica Gel: The product may degrade upon prolonged contact with silica gel during column chromatography. | Minimize the time the product is on the silica gel column. Use a less acidic stationary phase if necessary, or consider alternative purification methods like distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the dibromocyclopropanation of 1,4-cyclohexadiene?
A1: The expected product is 7,7-dibromobicyclo[4.1.0]hept-3-ene. The reaction involves the addition of one equivalent of dibromocarbene (:CBr₂) to one of the double bonds of 1,4-cyclohexadiene.
Q2: What are the typical reaction conditions for this transformation?
A2: While optimal conditions can vary, a common starting point involves dissolving 1,4-cyclohexadiene in an anhydrous etheral solvent (like diethyl ether or THF), cooling the solution to 0°C, and then adding bromoform followed by the portion-wise addition of a solid base like potassium tert-butoxide. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
Q3: My yield of this compound is consistently low. What are the most likely reasons?
A3: The most common culprits for low yields are the quality of the potassium tert-butoxide, insufficient cooling during the addition of the base (leading to side reactions), and the presence of moisture in the reaction. Ensure your reagents and solvents are anhydrous and that the reaction temperature is carefully controlled.
Q4: I am observing several spots on my TLC plate after the reaction. What could these side products be?
A4: Potential side products include unreacted starting material, products from the addition of a second dibromocarbene to the product, and ring-opened species. The formation of these byproducts is often promoted by higher reaction temperatures or an incorrect stoichiometry of reagents.
Q5: How can I purify the this compound product?
A5: After an aqueous workup, the crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[1] Alternatively, for thermally stable products, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Key Experiment: Dibromocyclopropanation of 1,4-Cyclohexadiene
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
1,4-Cyclohexadiene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1,4-cyclohexadiene (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Add bromoform (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add potassium tert-butoxide (1.5 - 2.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
References
Technical Support Center: Purification of 7,7-dibromobicyclo[4.1.0]hept-3-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7,7-dibromobicyclo[4.1.0]hept-3-ene from reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (polarity too high or too low).- Co-elution of byproducts with similar polarity.- Overloading of the column. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point is hexane.[1]- Employ a shallower solvent gradient during elution to improve separation.- Reduce the amount of crude product loaded onto the column. |
| Product Solidifies in the Column | - The compound has a relatively high melting point and low solubility in the chosen eluent. | - Switch to a solvent system in which the product is more soluble. A mixture of ether and petroleum ether can be effective.[2]- Gently warm the column (if the compound is thermally stable) to improve solubility. |
| Incomplete Removal of Bromoform | - Bromoform is a common reagent in the synthesis and can be carried through the work-up. | - Ensure thorough washing of the organic layer with water during the initial extraction to remove water-soluble impurities.[2]- Utilize a rotary evaporator to remove volatile impurities like bromoform before attempting column chromatography.[2] |
| Low Yield After Recrystallization | - The chosen solvent or solvent mixture is not ideal for recrystallization.- Product is lost in the mother liquor. | - Systematically test different solvents. A mixture of ether and petroleum ether (e.g., 1:3 ratio) has been reported to be effective.[2]- Cool the recrystallization mixture slowly to maximize crystal formation.- Concentrate the mother liquor and attempt a second recrystallization. |
| Presence of Rearrangement or Insertion Byproducts | - Certain reaction conditions, especially with alkyllithiums, can lead to the formation of tricyclic or insertion products.[3][4] | - Purification by column chromatography on silica gel is often effective in separating these isomers.[5]- Careful control of reaction temperature can minimize the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include unreacted starting materials such as 1,4-cyclohexadiene and bromoform, as well as products from side reactions. Depending on the specific reagents used, rearrangement products or compounds resulting from intermolecular C-H insertion can also be formed.[3]
Q2: What is a recommended method for purifying crude this compound?
A2: A two-step purification process is often effective. First, remove volatile impurities and unreacted reagents by concentrating the crude product on a rotary evaporator.[2] Subsequently, purify the residue by column chromatography on silica gel using a non-polar eluent like hexane, or by recrystallization from a solvent mixture such as ether-petroleum ether.[1][2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the separation during column chromatography. For detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the components of different fractions and assess the purity of the final product.
Q4: The purified product is an oil, but the literature reports a solid. What should I do?
A4: 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene, a related compound, is reported as a solid that can be recrystallized.[2] It is possible that your product is impure. Further purification by column chromatography or attempting recrystallization from a different solvent system may yield a solid product. It is also important to ensure all volatile solvents have been thoroughly removed under high vacuum.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Crude Sample:
-
Following the reaction work-up, concentrate the crude organic extract using a rotary evaporator to remove the bulk of the solvent and any volatile impurities.
-
Place the concentrated residue under high vacuum to remove any remaining traces of solvent or bromoform.[2]
-
-
Column Packing:
-
Select an appropriately sized chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar solvent such as hexane.[1]
-
If necessary, gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or ether) to the hexane. The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions in separate test tubes and monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Purification Workflow
References
common side reactions in the synthesis of 7,7-dibromobicyclo[4.1.0]hept-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7,7-dibromobicyclo[4.1.0]hept-3-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The yield of my reaction is significantly lower than expected. What are the possible reasons?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Suboptimal Reagent Quality: The purity of reagents, particularly 1,4-cyclohexadiene and bromoform, is crucial. Impurities can lead to unwanted side reactions. Ensure that the 1,4-cyclohexadiene is free from aromatic contaminants and that the bromoform has been recently distilled to remove acidic impurities.
-
Inefficient Dibromocarbene Formation: The generation of dibromocarbene from bromoform and potassium tert-butoxide is a key step. The reaction is sensitive to moisture, which can quench the strong base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The potassium tert-butoxide should be a fine powder to ensure maximum reactivity.[1]
-
Side Reactions: Several side reactions can consume the starting materials or the product. These include the isomerization of 1,4-cyclohexadiene to the more stable 1,3-cyclohexadiene, which can also react with dibromocarbene to form an undesired isomer. Additionally, the product itself can undergo further reactions under basic conditions.
-
Inadequate Temperature Control: The reaction is typically carried out at low temperatures (e.g., in an ice bath) to control the exothermic reaction and minimize side reactions.[1] Allowing the temperature to rise can lead to the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the desired product. What are these impurities?
The presence of multiple spots on a TLC plate indicates the formation of side products. Based on the reaction mechanism and conditions, potential impurities include:
-
7,7-dibromobicyclo[4.1.0]hept-2-ene: This isomer can form if the starting material, 1,4-cyclohexadiene, isomerizes to 1,3-cyclohexadiene in the presence of the strong base, potassium tert-butoxide. The 1,3-diene would then react with dibromocarbene.
-
Aromatic Byproducts: Under certain conditions, especially with prolonged reaction times or higher temperatures, elimination reactions can occur, leading to the formation of aromatic compounds like bromobenzene or toluene (if a methyl-substituted diene is used as in analogous syntheses).
-
Products of C-H Insertion: Dibromocarbene is a reactive intermediate that can, in some cases, insert into C-H bonds of the solvent or starting materials, leading to a variety of byproducts.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 1,4-cyclohexadiene and bromoform.
Q3: My purified product seems to be unstable and decomposes over time. How can I improve its stability?
This compound, like many strained bicyclic compounds, can be sensitive to heat, light, and acid. To improve stability:
-
Storage Conditions: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) in a well-sealed container, protected from light.
-
Purity: Ensure the product is free from acidic impurities, which can catalyze decomposition. A final wash with a dilute bicarbonate solution during the workup, followed by thorough drying, can help.
-
Solvent Choice: If storing in solution, use a non-polar, aprotic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
The synthesis proceeds via the addition of dibromocarbene (:CBr₂) to one of the double bonds of 1,4-cyclohexadiene. The dibromocarbene is typically generated in situ by the reaction of a strong base, such as potassium tert-butoxide, with bromoform (CHBr₃). The base abstracts a proton from bromoform to form the tribromomethyl anion (⁻CBr₃), which then undergoes alpha-elimination to lose a bromide ion and form dibromocarbene.
Q2: Can I use a different base instead of potassium tert-butoxide?
While other strong, non-nucleophilic bases can be used to generate dibromocarbene, potassium tert-butoxide is commonly employed due to its efficacy and commercial availability. The choice of base can influence the reaction rate and the spectrum of side products. For instance, stronger bases might increase the rate of isomerization of the starting material.
Q3: Is it possible for dibromocarbene to add to both double bonds of 1,4-cyclohexadiene?
Yes, the addition of dibromocarbene to both double bonds is a potential side reaction, which would lead to the formation of a bis-adduct. The likelihood of this reaction increases with a higher molar ratio of dibromocarbene to 1,4-cyclohexadiene. To favor the mono-adduct, it is advisable to use a slight excess of the diene.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be quenched with water, extracted with a suitable organic solvent, and then spotted on a TLC plate. The disappearance of the starting material (1,4-cyclohexadiene) and the appearance of the product spot can be used to gauge the reaction's completion.
Data Presentation
| Side Product | Structure | Potential Cause | Mitigation Strategy |
| 7,7-dibromobicyclo[4.1.0]hept-2-ene | Isomer of the desired product | Isomerization of 1,4-cyclohexadiene to 1,3-cyclohexadiene under basic conditions. | Use of freshly prepared, pure 1,4-cyclohexadiene. Maintain low reaction temperatures. |
| Bis-adduct | Addition of dibromocarbene to both double bonds | High concentration of dibromocarbene relative to 1,4-cyclohexadiene. | Use a slight excess of 1,4-cyclohexadiene. |
| Aromatic Byproducts | e.g., Bromobenzene | Elimination reactions promoted by excess base or high temperatures. | Careful control of stoichiometry and temperature. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a similar compound, 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene, which can be adapted for the synthesis of the title compound.[1]
Synthesis of this compound (Adapted Protocol)
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet is charged with powdered potassium tert-butoxide and an olefin-free, anhydrous solvent such as petroleum ether.
-
Addition of Diene: A solution of 1,4-cyclohexadiene in the same solvent is added to the stirred suspension.
-
Dibromocarbene Generation and Reaction: The flask is cooled in an ice bath. A solution of bromoform in the reaction solvent is added dropwise via the addition funnel over a period of one hour while maintaining the low temperature and inert atmosphere.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for several hours.
-
Workup: Water is added to quench the reaction. The mixture is transferred to a separatory funnel, and the organic layer is washed multiple times with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for common side reactions.
References
long-term storage and stability of 7,7-dibromobicyclo[4.1.0]hept-3-ene
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term storage, stability, and handling of 7,7-dibromobicyclo[4.1.0]hept-3-ene. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Due to its reactivity, long-term storage requires specific conditions to minimize degradation. It is recommended to store the compound at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are driven by the inherent strain of the bicyclic system and the presence of the reactive gem-dibromocyclopropane ring. Key degradation routes include thermal rearrangement, hydrolysis, and reactions with acids or bases. Under thermal stress, ring expansion to form cycloheptatriene derivatives can occur. In the presence of water, hydrolysis can lead to the opening of the cyclopropane ring. Acidic or basic conditions can catalyze ring-opening reactions, leading to a variety of products.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for identifying the parent compound and any volatile impurities or degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify the purity by integrating the signals of the compound against a known internal standard.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, the compound is sensitive to moisture. The strained cyclopropane ring can undergo hydrolysis, which is often catalyzed by acidic or basic impurities. While less reactive towards oxygen, prolonged exposure to air is not recommended, as oxidative degradation may occur over time, especially in the presence of light.
Q5: What are some common impurities found in this compound?
A5: Common impurities may include starting materials from the synthesis, such as cyclohexa-1,4-diene, bromoform, and any phase-transfer catalyst used. Side products from the reaction, such as monobrominated species or products of over-reaction, may also be present. Degradation products, if the compound has been stored improperly, can also be a source of impurity.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting: Before starting a reaction, verify the purity of your this compound sample using GC-MS or NMR. If significant degradation is observed, it is advisable to purify the compound, for instance by column chromatography, before use.
-
-
Possible Cause 2: In-situ decomposition during the reaction.
-
Troubleshooting: The reaction conditions may be too harsh. If the reaction is run at elevated temperatures, consider lowering the temperature. The presence of strong acids, bases, or nucleophiles can also lead to decomposition. A careful selection of reagents and reaction conditions is crucial. For reactions involving organometallic reagents, it is important to carry them out at low temperatures (e.g., -78°C) and to work up the reaction mixture at low temperatures to avoid polymerization and other side reactions.[2]
-
-
Possible Cause 3: Unwanted side reactions.
-
Troubleshooting: The gem-dibromocyclopropane moiety is susceptible to a range of transformations. For instance, with strong bases, elimination of HBr can occur, leading to a cyclopropene intermediate which can undergo further reactions. With certain nucleophiles, ring-opening is a common side reaction. A thorough review of the literature on the reactivity of gem-dihalocyclopropanes can help anticipate and avoid these side reactions.
-
Issue 2: The appearance of the compound has changed during storage (e.g., color change, solidification).
-
Possible Cause: Decomposition or polymerization.
-
Troubleshooting: A change in the physical appearance of the compound is a strong indicator of degradation. It is recommended to re-analyze the sample by GC-MS or NMR to identify the degradation products. If the compound is still the major component, it may be possible to repurify it. However, if extensive degradation has occurred, the sample should be discarded.
-
Issue 3: Inconsistent results between different batches of the compound.
-
Possible Cause: Variation in purity.
-
Troubleshooting: It is good practice to analyze each new batch of this compound to confirm its purity before use. This will help ensure the reproducibility of your experimental results. Commercial suppliers of this compound may not provide detailed analytical data, making in-house quality control essential.
-
Data Presentation
Table 1: Summary of Reactivity and Potential Degradation Products of Related gem-Dihalobicyclo[4.1.0]alkanes
| Compound/Condition | Reagent/Condition | Observed Products | Reference |
| 7,7-dibromobicyclo[4.1.0]heptane | Ethylmagnesium bromide | Allenes, tricyclic insertion products | [3] |
| 7,7-dibromobicyclo[4.1.0]heptane | Chromium trioxide in acetic acid | 7,7-dibromobicyclo[4.1.0]heptan-2-one and other ketones | [4] |
| Glycal-derived gem-dibromocyclopropanes | Sodium alkoxide in alcohol | Ring-opened 2-deoxy-2-(E-bromomethylene)pyranosides | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak can be compared to literature data for confirmation.[1]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is recommended. The optimal eluent composition should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the solution onto the silica gel column.
-
Elute the compound with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Intramolecular Carbene Insertion Reactions
Welcome to the technical support center for intramolecular carbene insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My intramolecular C-H insertion reaction is failing, and I'm only recovering starting material. What are the likely causes?
A1: Several factors could prevent your reaction from initiating:
-
Inactive Catalyst: The metal catalyst (e.g., Rh(II), Cu(I)) may be oxidized or deactivated. Ensure you are using a fresh or properly stored catalyst. Some catalysts are sensitive to air and moisture.[1]
-
Diazo Compound Decomposition: Your diazo precursor may be unstable and decomposing before the carbene can be generated and react. Diazo compounds are known to be potentially explosive and sensitive to heat, light, and acid.[2][3][4] Consider preparing it fresh or using an in-situ generation method from precursors like N-tosylhydrazones.[2][3][4]
-
Incorrect Reaction Temperature: The temperature may be too low for carbene formation from your specific precursor. Conversely, a temperature that is too high can lead to unwanted side reactions or decomposition. A careful temperature screen is often necessary.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Protic solvents or those with Lewis basicity can coordinate to the catalyst and inhibit its activity.[5] Dichloromethane (DCM) or toluene are common choices, but a solvent screen may be necessary.[6]
Q2: I'm observing the formation of a significant amount of dimerized carbene product. How can I minimize this side reaction?
A2: Carbene dimerization is a common side reaction.[7] To minimize it:
-
Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture containing the catalyst can maintain a low concentration of the carbene precursor, thus favoring the intramolecular insertion over intermolecular dimerization. The use of a syringe pump is highly recommended.
-
Catalyst Choice: Some catalysts are more prone to promoting dimerization than others. Dirhodium(II) catalysts are often more effective at suppressing dimerization compared to some copper catalysts.[8]
-
Increased Substrate Concentration: While counterintuitive, in some cases, a higher effective concentration of the substrate can favor the intramolecular pathway.
Q3: My reaction is producing a mixture of C-H insertion and cyclopropanation products. How can I improve the chemoselectivity for C-H insertion?
A3: The competition between C-H insertion and cyclopropanation is a known challenge, especially when an alkene is present in the substrate.[7][9]
-
Catalyst Selection: The choice of metal and its ligand sphere is crucial for directing chemoselectivity. For instance, rhodium carbenes can be tuned to favor C-H insertion over cyclopropanation.[5]
-
Substrate Design: Modifying the substrate to sterically hinder the alkene or electronically favor C-H insertion can be an effective strategy.
-
Donor/Acceptor Carbenes: Employing carbenes with both a donor and an acceptor substituent can enhance selectivity for C-H insertion.[8]
Q4: I am seeing products resulting from Wolff rearrangement. How can I avoid this?
A4: The Wolff rearrangement is a common side reaction for α-diazoketones.[9]
-
Choice of Catalyst: Transition metal catalysts, particularly rhodium(II) complexes, are generally effective at promoting carbene insertion over the Wolff rearrangement.[9]
-
Reaction Conditions: The rearrangement can sometimes be favored by thermal or photochemical conditions in the absence of a suitable catalyst.[9]
Q5: My reaction is giving a low yield of the desired product along with several unidentifiable byproducts. What steps can I take to improve the reaction?
A5: Low yields and multiple byproducts suggest a lack of selectivity or decomposition pathways.
-
Optimize Catalyst Loading: While catalytic, the amount of catalyst can be critical. Too little may result in a sluggish reaction with time for side reactions to occur, while too much can sometimes promote undesired pathways. A screen of catalyst loading is recommended.
-
Scrutinize the Substrate: Ensure the purity of your starting material. Impurities can poison the catalyst or lead to side reactions.
-
Consider a Different Carbene Precursor: If you are using a diazo compound, consider switching to an in-situ generation method from a more stable precursor like a tosylhydrazone to avoid decomposition.[2][3][4]
-
Solvent Purity: Ensure your solvent is dry and degassed, as water and oxygen can deactivate the catalyst.
Troubleshooting Guides
Problem 1: No Reaction or Low Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or purify the existing one. Consider catalysts known for high turnover numbers.[1][10] |
| Unstable Diazo Compound | Prepare the diazo compound immediately before use. Alternatively, use an in-situ generation method from a more stable precursor like an N-tosylhydrazone.[2][3][4] |
| Suboptimal Temperature | Perform a temperature screen (e.g., from room temperature to reflux) to find the optimal condition for carbene generation and insertion. |
| Inhibiting Solvent | Switch to a non-coordinating, dry solvent such as dichloromethane, dichloroethane, or toluene.[6] |
| Electronic Effects of Substrate | Electron-withdrawing groups near the target C-H bond can disfavor insertion. Consider modifying the substrate if possible.[11] |
Problem 2: Formation of Undesired Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Carbene Dimer | High concentration of the carbene. | Use slow addition of the diazo compound via syringe pump.[5] |
| Cyclopropanation Product | Presence of a competing alkene moiety. | Screen different catalysts (e.g., various Rh(II) complexes) to enhance C-H insertion selectivity.[5][9] |
| Wolff Rearrangement Product | Use of an α-diazoketone. | Employ a transition metal catalyst (e.g., Rh₂(OAc)₄) which is known to favor carbene insertion over rearrangement.[9] |
| Stevens Rearrangement Product | Presence of a heteroatom (e.g., oxygen in an ether) that can act as a nucleophile. | Modify the substrate to remove the nucleophilic heteroatom or use a catalyst system that disfavors this pathway.[9] |
Experimental Protocols
General Protocol for a Rhodium(II)-Catalyzed Intramolecular C-H Insertion
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (diazo compound)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or another suitable Rh(II) catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringe pump
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the Rh(II) catalyst (typically 0.5-2 mol%).
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
In a separate flask, prepare a solution of the diazo compound in the same solvent.
-
Using a syringe pump, add the solution of the diazo compound to the catalyst solution over a period of 2-6 hours.
-
After the addition is complete, allow the reaction to stir at the desired temperature (often room temperature or slightly elevated) for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for intramolecular carbene insertion.
Caption: A decision tree for troubleshooting failed carbene insertion reactions.
References
- 1. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncommon carbene insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncommon carbene insertion reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03328J [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.aps.org [journals.aps.org]
optimization of reaction conditions for methyllithium-induced cyclization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methyllithium-induced cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for methyllithium-induced cyclization.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Methyllithium | Titrate the methyllithium solution to confirm its concentration. Commercial solutions can degrade over time.[1] |
| Presence of Water or Protic Solvents | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] All solvents and reagents must be anhydrous. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Many methyllithium reactions are conducted at low temperatures (e.g., -78°C) to minimize side reactions.[2] A gradual increase in temperature might be necessary for some cyclizations. |
| Poor Solubility of Intermediates | Add a co-solvent such as tetrahydrofuran (THF) to improve the solubility of organolithium intermediates.[3] The presence of lithium bromide (LiBr), often present in commercial methyllithium solutions, can also aid in solubilizing intermediates.[2][3] |
| Incorrect Order of Reagent Addition | Consider "inverse addition," where the substrate solution is added to the methyllithium solution. This can sometimes prevent the formation of insoluble mono-anion intermediates.[3] |
| Substrate Degradation | If the substrate is unstable to strongly basic conditions, consider using a less basic organolithium reagent or a different synthetic strategy. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | Use high dilution conditions to favor intramolecular cyclization over intermolecular side reactions. This can be achieved by slowly adding the substrate to the reaction mixture. |
| Elimination Reactions | Lower the reaction temperature to disfavor elimination pathways, which often have a higher activation energy than the desired cyclization. |
| Protonation of the Organolithium Intermediate | Ensure the reaction is free from any acidic protons. If the substrate contains acidic functional groups, they may need to be protected prior to the cyclization step. |
| Reaction with Solvent | While methyllithium reacts slowly with THF at room temperature, prolonged reaction times at elevated temperatures can lead to solvent decomposition.[2] Use the lowest effective temperature and shortest possible reaction time. Diethyl ether is generally more stable towards methyllithium.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of lithium bromide (LiBr) in methyllithium-induced cyclization reactions?
A1: Lithium bromide, often present as a complex in commercially available methyllithium solutions, can have a significant impact on the reaction.[2] It can help to solubilize organolithium intermediates, which can be beneficial for achieving higher yields.[3] However, in some cases, the presence of lithium salts can influence the stereochemistry of the reaction.[4] "Halide-free" methyllithium is available and may be preferred for certain applications.[2]
Q2: How does the choice of solvent affect the outcome of the cyclization?
A2: The solvent plays a crucial role by influencing the aggregation state and reactivity of methyllithium.[2] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used because they solvate the lithium cation. THF is a better Lewis base than Et₂O and can lead to less aggregated, more reactive organolithium species. However, Et₂O is often more stable towards methyllithium, especially at higher temperatures.[2] Hydrocarbon solvents favor higher aggregation states (hexamers), which are generally less reactive than the tetramers favored in ethereal solvents.[2]
Q3: What is the optimal temperature for a methyllithium-induced cyclization?
A3: The optimal temperature is highly substrate-dependent and must be determined empirically. Most reactions involving methyllithium are conducted at low temperatures, typically between -78°C and 0°C, to control reactivity and minimize side reactions.[2] It is often beneficial to initiate the reaction at a low temperature and then allow it to slowly warm to room temperature.
Q4: Can additives be used to improve the reaction?
A4: Yes, additives can significantly influence the reaction. Besides LiBr, Lewis bases like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can be used to break down methyllithium aggregates, leading to increased reactivity. However, these should be used with caution as they can also promote side reactions.
Experimental Protocols
General Protocol for Methyllithium-Induced Cyclization
This protocol provides a general guideline. Specific conditions must be optimized for each substrate.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Reagent Preparation:
-
Dissolve the substrate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in the reaction flask.
-
Cool the solution to the desired initial reaction temperature (e.g., -78°C using a dry ice/acetone bath).[1]
-
-
Reaction Execution:
-
Slowly add a titrated solution of methyllithium (typically 1.0 to 1.2 equivalents) to the stirred substrate solution via syringe through the septum.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at the reaction temperature.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Data Presentation
Table 1: Effect of Solvent on Methyllithium Aggregation State
| Solvent | Predominant Aggregation State |
| Hydrocarbons (e.g., Benzene) | Hexamer |
| Ethereal Solvents (e.g., Diethyl Ether, THF) | Tetramer |
Data synthesized from multiple sources.[2]
Visualizations
Caption: A generalized experimental workflow for a methyllithium-induced cyclization reaction.
Caption: A decision-making diagram for troubleshooting low product yield in a cyclization reaction.
References
Technical Support Center: Characterization of 7,7-dibromobicyclo[4.1.0]hept-3-ene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 7,7-dibromobicyclo[4.1.0]hept-3-ene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be aware of?
A1: The primary isomers of this compound are the syn and anti diastereomers. These arise from the orientation of the two bromine atoms on the cyclopropane ring relative to the plane of the cyclohexene ring. The syn-isomer has both bromine atoms on the same side as the double bond, while the anti-isomer has them on the opposite side.
Q2: I am having difficulty separating the syn and anti isomers. What chromatographic techniques are recommended?
A2: Separation of these diastereomers can be challenging due to their similar polarities. We recommend the following approaches:
-
High-Performance Liquid Chromatography (HPLC): A normal-phase column (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) can be effective.
-
Gas Chromatography (GC): The use of a capillary column with a liquid crystalline stationary phase may provide the necessary selectivity to resolve the isomers.[1]
-
Column Chromatography: While less efficient than HPLC, careful column chromatography on silica gel with a very shallow solvent gradient can achieve partial to full separation.[2][3]
Q3: My NMR spectrum shows a complex mixture of peaks. How can I definitively assign the stereochemistry of my isomers?
A3: Distinguishing between the syn and anti isomers using NMR spectroscopy relies on subtle differences in chemical shifts and coupling constants. The spatial proximity of the bromine atoms to the double bond in the syn-isomer can influence the chemical shifts of the vinylic and allylic protons compared to the anti-isomer. For related bicyclo[4.1.0]heptane systems, larger coupling constants (J values) have been associated with cis (or syn) relationships between protons.[4] Two-dimensional NMR techniques, such as NOESY, can also be invaluable in establishing through-space correlations that reveal the relative stereochemistry.
Q4: I am concerned about the stability of my this compound sample. What are the potential degradation pathways?
A4: Gem-dibromocyclopropanes can be susceptible to degradation, particularly in the presence of strong bases or upon heating.[5] Potential degradation pathways include:
-
Ring-opening: Treatment with organolithium reagents (e.g., methyllithium) can lead to the formation of allenes.[5][6]
-
Rearrangement: Thermal stress, such as during high-temperature distillation or GC analysis, may induce rearrangements.[5]
-
Dehydrobromination: Strong bases can promote the elimination of HBr, leading to aromatization or other unsaturated products.
It is advisable to store samples at low temperatures and under an inert atmosphere.
Troubleshooting Guides
Problem 1: Poor or no separation of isomers by column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Screen a range of mobile phase polarities. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate or dichloromethane in small increments. |
| Overloaded column | Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. |
| Column channeling | Ensure the column is packed uniformly without any air gaps. |
| Isomers co-elute | Consider using a different stationary phase (e.g., alumina) or switching to a more powerful separation technique like HPLC. |
Problem 2: Ambiguous Mass Spectrometry Results.
| Possible Cause | Troubleshooting Step |
| Similar fragmentation patterns | Isomers often produce very similar mass spectra.[7] Rely on chromatographic separation (GC-MS or LC-MS) to obtain individual mass spectra for each isomer. The retention time will be the key differentiator. |
| Sample degradation in the ion source | Use a soft ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), if available, to minimize fragmentation and preserve the molecular ion. |
| Isotopic pattern not matching | The presence of two bromine atoms gives a characteristic isotopic pattern for the molecular ion (M, M+2, M+4 in a ~1:2:1 ratio). Ensure this pattern is present to confirm the elemental composition. |
Data Presentation
Table 1: Hypothetical Chromatographic Separation Data
| Technique | Stationary Phase | Mobile Phase | Retention Time (syn-isomer) | Retention Time (anti-isomer) | Resolution (Rs) |
| HPLC | Silica Gel (5 µm) | 99:1 Hexane:Ethyl Acetate | 10.2 min | 11.5 min | 1.8 |
| GC | Liquid Crystalline (DB-1) | Helium | 15.8 min | 16.3 min | 1.2 |
Table 2: Hypothetical ¹H-NMR Chemical Shift Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (syn-isomer) (ppm) | Chemical Shift (anti-isomer) (ppm) |
| Vinylic (H3, H4) | 5.85 (m) | 5.70 (m) |
| Bridgehead (H1, H6) | 2.60 (m) | 2.75 (m) |
| Allylic (H2, H5) | 2.40 (m) | 2.30 (m) |
Experimental Protocols
Protocol 1: HPLC Separation of syn and anti Isomers
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Normal-phase silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of 99:1 (v/v) n-hexane:ethyl acetate. Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10 µL of the sample solution (dissolved in the mobile phase).
-
Detection: Monitor the elution profile at 210 nm.
-
Analysis: Collect fractions corresponding to the resolved peaks for further characterization.
Protocol 2: GC-MS Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for separating isomers, such as one with a liquid crystalline stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Injector Temperature: 220°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
-
Analysis: Correlate the retention times of the separated isomers with their corresponding mass spectra.
Visualizations
Caption: Workflow for the separation and characterization of isomers.
Caption: Structures of syn and anti isomers.
References
scale-up considerations for the synthesis of 7,7-dibromobicyclo[4.1.0]hept-3-ene
This guide provides technical support for researchers, scientists, and drug development professionals on the scale-up synthesis of 7,7-dibromobicyclo[4.1.0]hept-3-ene. It includes frequently asked questions, troubleshooting advice, a detailed experimental protocol, and process diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the dibromocyclopropanation of 1,4-cyclohexadiene.
Q1: My reaction is showing a significant exotherm upon adding the bromoform, leading to a dark-colored reaction mixture and low yield. What's happening and how can I control it?
A1: This is a common issue during scale-up. The reaction of bromoform with a strong base like potassium tert-butoxide to form dibromocarbene is highly exothermic. Uncontrolled exotherms can lead to side reactions and decomposition of the starting material and product.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Slow Down Addition: The addition rate of the bromoform solution is critical. Reduce the addition rate significantly. For larger scales, a programmed, slow addition using a syringe pump or dosing pump is recommended.
-
Monitor Internal Temperature: Do not rely on the bath temperature. Use a calibrated internal temperature probe to monitor the reaction mixture directly. Maintain the internal temperature below 5 °C during the addition.
-
Consider a Semi-Batch Process: Instead of adding all the base at once, consider adding the potassium tert-butoxide slurry and the bromoform solution concurrently to the diene solution at a controlled rate. This can keep the concentration of reactive intermediates low and manage the exotherm more effectively.
-
Q2: The yield of my reaction is inconsistent and often lower than expected on a larger scale. What are the likely causes?
A2: Inconsistent yields during scale-up often point to issues with mixing, reagent quality, or atmospheric control.
-
Troubleshooting Steps:
-
Check Reagent Quality: Potassium tert-butoxide is highly hygroscopic. Use a fresh, unopened container or accurately determine the activity of your base via titration. Moisture will quench the base and inhibit carbene formation. Ensure the 1,4-cyclohexadiene and bromoform are pure.
-
Improve Agitation: The reaction mixture is a slurry. Inadequate mixing can lead to localized "hot spots" and poor mass transfer. On a larger scale, switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller (e.g., a pitched-blade turbine) to ensure efficient mixing of the solid and liquid phases.
-
Maintain an Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the reactor is thoroughly dried and purged with an inert gas like nitrogen or argon before starting. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Q3: During the aqueous workup, I'm struggling with the formation of a stable emulsion, making phase separation difficult and time-consuming. How can I prevent this?
A3: Emulsion formation is a frequent problem when scaling up reactions involving slurries and phase separations.
-
Troubleshooting Steps:
-
Filter Before Quenching: Before adding water, consider filtering the reaction mixture to remove the inorganic salts (KBr, excess t-BuOK). This often reduces the amount of particulate matter that can stabilize an emulsion.
-
Use Brine: During the workup, use saturated sodium chloride solution (brine) for the aqueous washes instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Minimize Agitation During Wash: When washing the organic layer, use gentle, slow agitation. Vigorous stirring can promote emulsion formation.
-
Add a Different Solvent: Sometimes, adding a small amount of a different organic solvent (like ethyl acetate or benzene) can help break the emulsion.[1]
-
Q4: Is there an alternative to potassium tert-butoxide that might be safer or easier to handle on a large scale?
A4: Yes, a phase-transfer catalysis (PTC) approach is a well-established and often preferred method for scaling up dihalocyclopropanations.[2][3][4]
-
PTC Method Overview: This method typically involves using 50% aqueous sodium hydroxide as the base, which is cheaper and less hazardous than potassium tert-butoxide. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is used to transport the hydroxide ion into the organic phase to react with bromoform.[3]
-
Advantages for Scale-up:
-
Milder reaction conditions and easier temperature control.
-
Avoids the need to handle large quantities of a pyrophoric and hygroscopic solid base.
-
Often simplifies the workup process.
-
Can be more cost-effective on an industrial scale.[2]
-
Q5: The final product is a low-melting solid. Recrystallization is becoming inefficient at a multi-kilogram scale. What are other options for purification?
A5: While recrystallization is effective at the lab scale[1], it can be cumbersome for large quantities.
-
Purification Alternatives:
-
Kugelrohr or Short-Path Distillation: The product can be purified by vacuum distillation. However, be aware that related bicycloheptene derivatives can be thermally sensitive and may rearrange at high temperatures.[1] A short-path distillation apparatus (like a Kugelrohr) at the lowest possible temperature and highest vacuum is recommended to minimize thermal stress.
-
Silica Gel Chromatography: For high-purity material, column chromatography is an option, though it is often less desirable for very large scales due to solvent consumption and cost. A plug of silica gel to remove baseline impurities followed by distillation of the eluent can be a good compromise.
-
Melt Crystallization: If the purity of the crude solid is already high, melt crystallization techniques could be explored for further purification on a large scale.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature procedures for similar dibromocyclopropanation reactions. Actual results may vary depending on the specific scale and equipment used.
| Parameter | Lab Scale (e.g., 0.35 mol) | Scale-Up Consideration | Expected Outcome | Reference |
| Starting Material | 1,4-Cyclohexadiene | Ensure purity >98% | --- | General |
| Base | Potassium tert-butoxide | Highly hygroscopic; handle under N₂. Consider 50% NaOH with PTC. | --- | [1] |
| Reagents Ratio | Diene:Base:Bromoform ≈ 1:1.14:1.14 | Maintain slight excess of base and bromoform. | --- | [1] |
| Temperature | 0-5 °C during addition | Crucial to maintain <5 °C internally to prevent side reactions. | Higher temp leads to lower yield. | [1] |
| Reaction Time | ~6 hours at room temp | May need adjustment based on scale and mixing efficiency. | Monitor by GC/TLC. | [1] |
| Typical Yield | 55-65% (for methylated analog) | Can decrease without proper exotherm and mixing control. | A well-controlled reaction should yield >50%. | [1] |
| Purification | Recrystallization | Consider vacuum distillation for >1 kg scale. | Purity >99% achievable. | [1] |
Detailed Experimental Protocol
This protocol is adapted from a reliable literature procedure for a similar compound and includes specific notes for scale-up.[1]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Dosing pump for controlled liquid addition.
-
1,4-Cyclohexadiene
-
Potassium tert-butoxide (powdered)
-
Bromoform
-
Anhydrous, olefin-free petroleum ether (or heptane)
-
Deionized water and saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with powdered potassium tert-butoxide (1.14 eq.) and anhydrous petroleum ether (approx. 20 mL per gram of diene). Begin stirring to create a mobile slurry.
-
Diene Addition: Add a solution of 1,4-cyclohexadiene (1.0 eq.) in petroleum ether to the stirred slurry.
-
Cooling: Cool the reactor contents to 0 °C using the circulating chiller. Ensure the internal temperature is stable.
-
Bromoform Addition (Critical Step): Prepare a solution of bromoform (1.14 eq.) in petroleum ether. Using a dosing pump, add this solution dropwise to the reaction mixture over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. A significant exotherm will be observed.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir the resulting slurry vigorously for at least 6 hours under a nitrogen atmosphere. Monitor the reaction progress by taking samples for GC or TLC analysis.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add cold water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x) to aid phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
For <1 kg scale: Recrystallize the resulting solid from an ether/petroleum ether mixture to yield the product as a colorless solid.
-
For >1 kg scale: Purify the crude solid by short-path vacuum distillation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common scale-up synthesis issues.
References
Technical Support Center: Safe Handling and Disposal of Bromoform and Other Reagents
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of bromoform and other laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with bromoform exposure?
A1: Bromoform is a hazardous substance that can cause significant health effects.
-
Acute (Short-Term) Effects: Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] High exposure can cause headaches, dizziness, and central nervous system depression.[1][2] Direct contact can irritate and burn the skin and eyes.[1] Ingesting large amounts can lead to unconsciousness.[2][3]
-
Chronic (Long-Term) Effects: Bromoform is considered a probable human carcinogen, as it has been shown to cause cancer in animals.[1][2] There is also evidence to suggest it may damage a developing fetus.[1] Prolonged or repeated exposure can lead to liver and kidney damage.[2][3]
Q2: What personal protective equipment (PPE) is required when handling bromoform?
A2: When working with bromoform, it is crucial to use appropriate PPE to prevent exposure.[4][5] This includes:
-
Gloves: Wear chemical-resistant gloves made of a material that cannot be permeated by bromoform.[1] Always check with the glove manufacturer for specific recommendations.
-
Eye Protection: Chemical safety goggles or glasses are mandatory to protect against splashes.[6][7]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4][7]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[8][9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[1]
Q3: How should I properly store bromoform in the laboratory?
A3: Bromoform should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][6][10] The container should be tightly sealed.[4][11] It is incompatible with strong bases, oxidants, and reactive metals like potassium, lithium, and sodium, and should be stored separately from these substances.[1][12]
Q4: What is the correct procedure for disposing of bromoform waste?
A4: Bromoform is considered hazardous waste and must not be disposed of down the drain or in regular trash.[1][13] All bromoform waste, including contaminated materials from spill cleanups, must be collected in a designated, properly labeled, and sealed container.[14][15] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal according to federal, state, and local regulations.[14][15][16]
Q5: What should I do in case of a bromoform spill?
A5: The response to a bromoform spill depends on its size.
-
Minor Spills (manageable by lab personnel):
-
Alert others in the immediate area.[17]
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).[17]
-
Contain the spill using an absorbent material like vermiculite, dry sand, or a commercial sorbent.[1][6]
-
Carefully collect the absorbed material into a sealable container.[18]
-
Label the container as "Hazardous Waste: Bromoform" and include the date.[18]
-
Clean the spill area with soap and water.[19]
-
Arrange for disposal of the hazardous waste through your EHS office.[20]
-
-
Major Spills (requiring outside assistance):
Troubleshooting Guides
Issue: I smell a sweet, chloroform-like odor in the lab.
-
Possible Cause: This could indicate a bromoform leak or spill. Bromoform is a volatile liquid with a characteristic sweet odor.[3]
-
Solution:
-
Do not attempt to locate the source without proper PPE.
-
If the odor is strong, evacuate the area and follow the procedure for a major spill.
-
If the odor is faint, and you are trained to handle minor spills, don the appropriate PPE, and inspect stored containers and work areas for any signs of a leak or spill.
-
Ensure the ventilation in the area (e.g., fume hood) is functioning correctly.
-
Issue: My skin or eyes have come into contact with bromoform.
-
Solution:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[19] Seek medical attention.[21]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[22] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[21]
-
Data Presentation
Table 1: Bromoform Exposure Limits
| Organization | Limit Type | Value |
| OSHA | PEL (Permissible Exposure Limit) - 8-hr TWA | 0.5 ppm[1] |
| NIOSH | REL (Recommended Exposure Limit) - 10-hr TWA | 0.5 ppm[1] |
| ACGIH | TLV (Threshold Limit Value) - 8-hr TWA | 0.5 ppm[1] |
Table 2: Physical and Chemical Properties of Bromoform
| Property | Value |
| Molecular Formula | CHBr₃[22] |
| Molecular Weight | 252.73 g/mol [11] |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Sweet, chloroform-like[4] |
| Boiling Point | 149.5 °C[12] |
| Melting Point | 8.3 °C[12] |
| Solubility in Water | Poorly soluble (0.1 g/100ml at 20°C)[12] |
Experimental Protocols
Protocol 1: Bromoform Spill Cleanup (Minor Spill)
-
Preparation: Ensure a chemical spill kit is readily available. The kit should contain absorbent materials (vermiculite or sand), chemical-resistant gloves, safety goggles, a scoop or scraper, and labeled hazardous waste bags or containers.[17][18]
-
Assessment: Identify the spilled chemical as bromoform. Ensure the spill is small enough to be handled safely by trained laboratory personnel (typically less than 1 liter).[20]
-
Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Containment: Confine the spill to a small area by creating a barrier with absorbent materials around the edges of the spill.[18]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[1][6]
-
Collection: Once the bromoform is fully absorbed, use a non-sparking scoop or scraper to carefully collect the material.[18] Place the contaminated absorbent into a designated, leak-proof container.[21]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Seal the waste container and affix a "Hazardous Waste" label with the chemical name (Bromoform) and date.[14] Store the container in a designated satellite accumulation area and contact your institution's EHS for disposal.[15]
Protocol 2: General Chemical Waste Disposal
-
Identification: Identify the chemical waste to be disposed of. Never mix incompatible chemicals.[16][23] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[23]
-
Containerization: Select a container that is compatible with the chemical waste. The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[24] Plastic containers are often preferred over glass.[14][15]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.[14][24] Do not use abbreviations or chemical formulas.[14] The label should also include the date of waste generation and the principal investigator's name.[14]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, which should be at or near the point of generation.[15] The storage area should have secondary containment to catch any potential leaks.[24]
-
Pickup and Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[14][16]
Mandatory Visualizations
Caption: Workflow for responding to a bromoform spill.
Caption: Decision-making process for chemical waste disposal.
References
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Bromoform & Dibromochloromethane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Bromoform (Tribromomethane) Chemical Properties, Uses, Safety, SDS, MSDS | Supplier & Manufacturer in China [qiji-chem.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. media.laballey.com [media.laballey.com]
- 8. geoliquids.com [geoliquids.com]
- 9. flinnsci.com [flinnsci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ICSC 0108 - BROMOFORM [inchem.org]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 17. Chemical Spill Response [augusta.edu]
- 18. westlab.com [westlab.com]
- 19. BROMOFORM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. astate.edu [astate.edu]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. chemos.de [chemos.de]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 24. campussafety.lehigh.edu [campussafety.lehigh.edu]
Technical Support Center: Alternative Methods for Dibromocarbene Generation
Welcome to the Technical Support Center for dibromocarbene generation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative methods for generating this versatile reagent.
Section 1: Phase-Transfer Catalysis (PTC) for Dibromocarbene Generation
Phase-transfer catalysis is a widely used, efficient method for generating dibromocarbene from bromoform and a strong aqueous base. A phase-transfer catalyst facilitates the transfer of the hydroxide reactant from the aqueous phase to the organic phase where the reaction with bromoform and the alkene occurs.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using Phase-Transfer Catalysis (PTC) for dibromocarbene generation over other methods?
A1: PTC offers several advantages, including milder reaction conditions, the use of inexpensive and readily available reagents (bromoform and aqueous sodium or potassium hydroxide), and applicability to a wide range of substrates. It often leads to high yields of dibromocyclopropanation products and avoids the need for anhydrous solvents.[1][2]
Q2: Which phase-transfer catalysts are most effective for dibromocarbene generation?
A2: Quaternary ammonium salts are common phase-transfer catalysts.[2] Benzyltriethylammonium chloride (TEBA) is a frequently used catalyst.[1] Tertiary amines, such as dimethyldodecylamine (DMDA), have also been shown to be highly effective catalysts, sometimes offering higher reactivity.[3]
Q3: What is the role of vigorous stirring in PTC reactions for dibromocarbene generation?
A3: Vigorous stirring is crucial as it increases the interfacial surface area between the aqueous and organic phases.[1] This enhanced mixing facilitates the transport of the hydroxide ions by the phase-transfer catalyst into the organic phase, which is essential for the deprotonation of bromoform and subsequent carbene formation.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inefficient stirring.[1] 2. Inactive or inappropriate phase-transfer catalyst. 3. Low concentration or reactivity of the base.[1] 4. Decomposition of the dibromocarbene before it can react with the alkene. | 1. Ensure vigorous and consistent stirring to maximize the interfacial area.[1] 2. Use a fresh, high-purity phase-transfer catalyst. Consider screening different catalysts (e.g., TEBA, DMDA) to find the optimal one for your specific substrate.[3] 3. Use a concentrated aqueous solution of NaOH or KOH (typically 40-50% w/w).[1] 4. Cool the reaction mixture to minimize carbene decomposition. Ensure the alkene is present in a sufficient concentration to trap the carbene as it forms. |
| Formation of side products | 1. Insertion of dibromocarbene into C-H bonds.[3] 2. Reaction of dibromocarbene with the solvent. 3. Hydrolysis of the product or starting material. | 1. This is more common with highly reactive carbenes. Lowering the reaction temperature may increase selectivity. 2. Choose an inert solvent that is less susceptible to reaction with the carbene. 3. Ensure the work-up procedure is performed promptly and at a low temperature. |
| Reaction stalls or is very slow | 1. Insufficient catalyst concentration. 2. Low reaction temperature. 3. Poor solubility of the catalyst in the organic phase. | 1. Increase the catalyst loading incrementally. 2. While low temperatures can improve selectivity, they can also slow down the reaction. Optimize the temperature to balance yield and reaction time. 3. Select a phase-transfer catalyst with appropriate lipophilicity for your organic solvent. |
| Clogging of flow chemistry systems | High viscosity of the concentrated base solution. | Reduce the concentration of the aqueous base (e.g., from 50% to 40% w/w NaOH).[1] Note that this may require optimization of other reaction parameters. |
Experimental Protocol: Dibromocyclopropanation of an Alkene using PTC
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
Bromoform (CHBr₃)
-
Aqueous Sodium Hydroxide (NaOH), 50% (w/w)
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Magnetic stirrer or mechanical overhead stirrer
-
Round-bottom flask
-
Condenser (if heating)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar or overhead stirrer, add the alkene and the organic solvent.
-
Add the phase-transfer catalyst (TEBA, typically 1-5 mol% relative to the alkene).
-
Add the bromoform (typically 1.5-3 equivalents relative to the alkene).
-
With vigorous stirring, add the concentrated aqueous NaOH solution dropwise. The reaction is often exothermic, so control the addition rate to maintain the desired reaction temperature.
-
Continue to stir the mixture vigorously at the desired temperature (can range from room temperature to reflux, depending on the substrate) and monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and the organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Reaction Workflow
Caption: Experimental workflow for PTC-mediated dibromocyclopropanation.
Section 2: Doering-Hoffman Reaction (Bromoform and Potassium tert-Butoxide)
This classical method involves the reaction of bromoform with a strong, non-aqueous base, typically potassium tert-butoxide, in an anhydrous organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Doering-Hoffman reaction and the PTC method?
A1: The Doering-Hoffman reaction is performed under strictly anhydrous conditions, using a strong base like potassium tert-butoxide in a non-polar solvent.[1] In contrast, the PTC method uses an aqueous base and a phase-transfer catalyst. The Doering-Hoffman reaction can be highly sensitive to water, which can significantly reduce yields.[1]
Q2: Why are anhydrous conditions critical for the Doering-Hoffman reaction?
A2: Potassium tert-butoxide is a very strong base that readily reacts with water. Any moisture present will consume the base, reducing the efficiency of bromoform deprotonation and, consequently, the yield of dibromocarbene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Presence of moisture in reagents or glassware.[1] 2. Inactive or old potassium tert-butoxide. 3. Reaction temperature is too high, leading to carbene decomposition. | 1. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. 2. Use a fresh, unopened container of potassium tert-butoxide or titrate to determine its activity. 3. Perform the reaction at a low temperature (e.g., 0 °C or below) and allow it to warm slowly. |
| Complex mixture of products | Side reactions due to the high reactivity of the carbene and the strong basicity of the medium. | 1. Lower the reaction temperature. 2. Add the bromoform or the base solution slowly to control the concentration of the reactive intermediates. |
| Reaction is too vigorous or uncontrollable | The reaction is highly exothermic. | 1. Cool the reaction mixture in an ice or dry ice bath before and during the addition of the base or bromoform. 2. Add the reagents dropwise with efficient stirring. |
Experimental Protocol: Dibromocyclopropanation using the Doering-Hoffman Reaction
This protocol requires strict anhydrous and inert atmosphere techniques.
Materials:
-
Alkene
-
Bromoform (CHBr₃), freshly distilled
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., pentane, hexane, or diethyl ether)
-
Schlenk line or glovebox for inert atmosphere
-
Oven-dried glassware
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Set up an oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Add the alkene and the anhydrous solvent to the flask.
-
Cool the mixture to the desired temperature (typically 0 °C or lower) using an appropriate cooling bath.
-
In a separate flask, prepare a solution or slurry of potassium tert-butoxide in the anhydrous solvent.
-
Add the bromoform to the alkene solution.
-
Slowly add the potassium tert-butoxide solution/slurry to the reaction mixture via the dropping funnel over a period of time, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution at a low temperature.
-
Perform an aqueous workup as described in the PTC protocol (separation, extraction, washing, drying).
-
Remove the solvent and purify the product.
Reaction Mechanism
Caption: Mechanism of dibromocarbene generation and reaction via the Doering-Hoffman method.
Section 3: Other Alternative Methods
Phenyl(tribromomethyl)mercury
This organomercury reagent, developed by Seyferth, serves as a neutral precursor to dibromocarbene. It thermally decomposes to generate dibromocarbene without the need for a strong base.
-
Advantages: Useful for base-sensitive substrates. The reaction can often be performed under neutral conditions by heating the reagent with the alkene.
-
Disadvantages: The high toxicity and cost of mercury compounds limit its widespread use.
-
Typical Conditions: The reagent is typically heated in a solvent like benzene in the presence of the alkene.
Quantitative Data Summary
The following table provides a general comparison of yields for the dibromocyclopropanation of cyclohexene using different methods. Note that yields are highly substrate-dependent and the conditions listed are illustrative.
| Generation Method | Reagents | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | CHBr₃, aq. NaOH | DMDA / Benzene | 50 | 20 | >90 | [3] |
| Doering-Hoffman | CHBr₃, t-BuOK | Pentane | 0 to RT | - | ~75 | General Literature |
| Phenyl(tribromomethyl)mercury | PhHgCBr₃ | Benzene | 80 | 2 | ~90 | General Literature |
Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should consult the primary literature for detailed procedures and safety information.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 7,7-dibromobicyclo[4.1.0]hept-3-ene
This guide provides a comparative analysis of established synthetic methodologies for the preparation of 7,7-dibromobicyclo[4.1.0]hept-3-ene, a valuable intermediate in organic synthesis. The comparison focuses on reaction conditions, yields, and scalability, supported by experimental data and detailed protocols for researchers in chemistry and drug development.
Introduction
This compound, a gem-dibromocyclopropane derivative, serves as a key precursor for the synthesis of more complex molecular architectures, including strained ring systems and tropone derivatives. The primary and most direct route to this compound is the dibromocyclopropanation of 1,4-cyclohexadiene. This guide will compare the traditional phase-transfer catalysis (PTC) batch method with a modern continuous flow approach, highlighting the advantages and disadvantages of each.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Phase-Transfer Catalysis (Batch) | Route B: Continuous Flow Chemistry |
| Starting Material | 1,4-Cyclohexadiene | 1,4-Cyclohexadiene |
| Reagents | Bromoform, 50% aq. NaOH, Benzyltriethylammonium chloride (TEBA) | Bromoform, 40% w/w aq. NaOH, Phase-transfer catalyst |
| Solvent | Dichloromethane or Benzene | Dichloromethane |
| Reaction Time | 3 days (vigorous stirring) | Generally rapid |
| Yield | Moderate (e.g., 24% for a related alcohol)[1] | Comparable to batch reactions[2][3] |
| Scalability | Limited by reactor size and efficient stirring | Readily scalable by extending reaction time or using larger reactors |
| Safety | Exothermic reaction, requires careful temperature control | Improved heat transfer and safety profile in microreactors |
| Work-up | Standard aqueous work-up and extraction | In-line separation can be integrated |
Experimental Protocols
Route A: Phase-Transfer Catalysis (Batch Method)
This protocol is adapted from a general procedure for dibromocyclopropanation under Makosza conditions.[1][2]
Materials:
-
1,4-Cyclohexadiene
-
Bromoform (CHBr₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) and vigorously stirred mixture of 1,4-cyclohexadiene, bromoform, and a catalytic amount of TEBA in dichloromethane, add 50% aqueous NaOH solution dropwise.
-
Maintain vigorous stirring for 3 days at room temperature.
-
After the reaction is complete, pour the mixture into water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield this compound.
Route B: Continuous Flow Chemistry
This protocol is a conceptualized procedure based on the principles of flow chemistry for dibromocyclopropanation.[2][3][4]
Materials:
-
1,4-Cyclohexadiene
-
Bromoform
-
40% (w/w) aqueous sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., TEBA)
-
Dichloromethane
Equipment:
-
Two syringe pumps
-
T-mixer
-
Capillary microreactor
-
Back-pressure regulator
Procedure:
-
Prepare two stock solutions:
-
Solution A: 1,4-cyclohexadiene, bromoform, and the phase-transfer catalyst dissolved in dichloromethane.
-
Solution B: 40% (w/w) aqueous NaOH.
-
-
Set up the flow chemistry system with two syringe pumps feeding into a T-mixer, which is connected to a capillary microreactor.
-
Pump Solution A and Solution B into the T-mixer at appropriate flow rates to initiate the reaction.
-
The biphasic mixture travels through the microreactor, where the reaction occurs at the interface of the slugs.
-
The output from the reactor is collected after passing through a back-pressure regulator.
-
The collected reaction mixture is then worked up similarly to the batch process (separation, extraction, drying, and purification) to isolate the final product.
Mandatory Visualization
Caption: Comparative workflow of batch versus flow synthesis of this compound.
Conclusion
Both the traditional phase-transfer catalyzed batch synthesis and the modern continuous flow method are viable for producing this compound. The choice of method depends on the specific requirements of the researcher or organization. The batch method is suitable for small-scale laboratory synthesis where specialized equipment is not available. However, for larger-scale production, improved safety, and process control, the continuous flow method presents a significant advantage.[2][4] The yields for both methods are generally comparable, making scalability and safety the primary differentiating factors.[2]
References
A Comparative Guide to the Reactivity of 7,7-Dibromobicyclo[4.1.0]hept-3-ene and 7,7-Dichlorobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 7,7-dibromobicyclo[4.1.0]hept-3-ene and 7,7-dichlorobicyclo[4.1.0]hept-3-ene. While direct quantitative comparisons of reaction kinetics are not extensively available in the reviewed literature, this document outlines the expected differences in reactivity based on fundamental chemical principles and presents available experimental data for key transformations.
Introduction
7,7-Dihalobicyclo[4.1.0]hept-3-enes are strained bicyclic compounds that serve as versatile intermediates in organic synthesis. The presence of the dihalocyclopropane ring fused to a cyclohexene core imparts significant ring strain, making these molecules susceptible to a variety of ring-opening and rearrangement reactions. The nature of the halogen atoms, bromine versus chlorine, is expected to significantly influence the reactivity profile of these molecules. This guide explores these differences, providing researchers with insights into the selection of the appropriate starting material for their synthetic endeavors.
Qualitative Reactivity Comparison
The primary difference in reactivity between the dibromo and dichloro analogues stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, bromide is a better leaving group than chloride. This fundamental difference leads to the general expectation that This compound is more reactive than 7,7-dichlorobicyclo[4.1.0]hept-3-ene in reactions where the cleavage of the carbon-halogen bond is the rate-determining step.
This enhanced reactivity of the dibromo compound is anticipated in several key reaction types:
-
Silver Ion-Assisted Ring Opening: The interaction of a silver salt with a dihalocyclopropane promotes the cleavage of a carbon-halogen bond and facilitates ring opening. Due to the greater lability of the C-Br bond, the dibromo compound is expected to undergo this reaction under milder conditions and at a faster rate than the dichloro analogue.
-
Reactions with Nucleophiles (e.g., Alkyllithium Reagents): The reaction with strong nucleophiles like methyllithium can proceed via a carbenoid intermediate. The formation of this intermediate involves the abstraction of a halogen atom. The weaker C-Br bond should facilitate this process, making the dibromo compound more reactive.
-
Thermal Rearrangements: While thermal rearrangements of these systems can be complex, the initial step may involve homolytic or heterolytic cleavage of a carbon-halogen bond. The lower bond dissociation energy of the C-Br bond suggests that the dibromo compound may rearrange at lower temperatures.
Data Presentation
As direct comparative quantitative data is limited, the following table summarizes the expected qualitative differences in reactivity based on chemical principles.
| Reaction Type | This compound | 7,7-Dichlorobicyclo[4.1.0]hept-3-ene | Rationale |
| Silver Ion-Assisted Ring Opening | Higher reactivity, proceeds under milder conditions. | Lower reactivity, requires more forcing conditions. | Bromide is a better leaving group than chloride. |
| Reaction with Alkyllithium | More facile formation of the carbenoid intermediate. | Slower formation of the carbenoid intermediate. | The C-Br bond is weaker and more easily cleaved. |
| Thermal Stability | Less thermally stable. | More thermally stable. | The C-Br bond has a lower bond dissociation energy. |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compounds and representative reactions are provided below.
Synthesis of 7,7-Dichlorobicyclo[4.1.0]hept-3-ene
This procedure is adapted from a literature method for the synthesis of the parent 7,7-dichlorobicyclo[4.1.0]heptane, with 1,4-cyclohexadiene as the starting alkene.
Reaction: Dichlorocarbene addition to 1,4-cyclohexadiene.
Materials:
-
1,4-Cyclohexadiene
-
Chloroform (CHCl₃)
-
Potassium tert-butoxide (t-BuOK)
-
Pentane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flushed with nitrogen.
-
Potassium tert-butoxide and pentane are added to the flask, and the suspension is cooled to 0-5 °C in an ice bath.
-
1,4-Cyclohexadiene is added rapidly through the dropping funnel.
-
Chloroform is then added dropwise over 1.5-2 hours while maintaining the temperature at 0-5 °C.
-
The mixture is stirred for an additional 30 minutes at the same temperature.
-
Cold water is added to dissolve the precipitated salts.
-
The organic phase is separated, and the aqueous phase is extracted with pentane.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Synthesis of this compound
This synthesis is analogous to the dichlorocarbene addition, using bromoform as the carbene precursor.
Reaction: Dibromocarbene addition to 1,4-cyclohexadiene.
Materials:
-
1,4-Cyclohexadiene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (t-BuOK)
-
n-Hexane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a nitrogen-flushed, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a solution of potassium tert-butoxide in n-hexane is prepared and cooled in an ice bath.
-
1,4-Cyclohexadiene is added to the cooled suspension.
-
A solution of bromoform in n-hexane is added dropwise over several hours, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with n-hexane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
Silver Ion-Assisted Ring Opening of 7,7-Dibromobicyclo[4.1.0]heptane
The following is a representative procedure for the ring-opening of the saturated analogue, which illustrates the general reactivity.[1]
Reaction: Silver nitrate-mediated ring expansion.
Materials:
-
7,7-Dibromobicyclo[4.1.0]heptane
-
Silver nitrate (AgNO₃)
-
Acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
7,7-Dibromobicyclo[4.1.0]heptane is dissolved in a solvent system of acetic acid and DMF.
-
Silver nitrate is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up by filtering off the silver salts and partitioning the residue between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated.
-
The products, such as 2-bromo-2-cycloheptenyl formate, 2-bromo-2-cycloheptenyl acetate, and 2-bromo-2-cycloheptenol, are isolated and purified by chromatography.[1]
Reaction of a Substituted 7,7-Dibromobicyclo[4.1.0]heptane with Methyl-lithium
This reaction demonstrates the formation of a cyclopropylidene intermediate.[2]
Reaction: Reaction with an alkyllithium reagent.
Materials:
-
anti-7,7-Dibromo-3-vinylbicyclo[4.1.0]heptane
-
Methyl-lithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
Procedure:
-
A solution of anti-7,7-dibromo-3-vinylbicyclo[4.1.0]heptane in anhydrous diethyl ether is prepared in a flame-dried, nitrogen-purged flask and cooled to the desired temperature (e.g., -40 to -50 °C).
-
A solution of methyl-lithium in diethyl ether is added dropwise to the stirred solution.
-
The reaction is maintained at this temperature for a specified duration.
-
The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed.
-
The product mixture, which may contain intramolecular insertion products or the corresponding 7-iodo derivative depending on the reaction temperature, is analyzed and purified by chromatography.[2]
Mandatory Visualization
The following diagram illustrates the logical relationship in the reactivity comparison of the two compounds.
Caption: Logical flow of reactivity comparison.
References
Comparative Analysis of 7,7-dibromobicyclo[4.1.0]hept-3-ene Derivatives: A Guide to X-ray Crystallographic Studies
A comprehensive search for published X-ray crystallographic data on a series of 7,7-dibromobicyclo[4.1.0]hept-3-ene derivatives with varied substitutions did not yield specific experimental datasets for a direct comparative analysis of their solid-state structures. Consequently, this guide provides a framework for researchers, scientists, and drug development professionals on the synthesis and X-ray crystallographic analysis of these compounds, including detailed experimental protocols and data presentation templates.
This document outlines the general procedures for the synthesis of this compound derivatives and the subsequent determination of their molecular structures using single-crystal X-ray diffraction. While a direct comparison of crystallographic data is not possible at this time due to a lack of available public data, the provided templates for data presentation can be utilized once such data is generated.
Experimental Protocols
1. General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the appropriate substituted cyclohexene precursor. The key step is the addition of dibromocarbene to the double bond of the cyclohexene ring.
Materials:
-
Substituted cyclohexene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (KOtBu) or aqueous sodium hydroxide (NaOH) with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
A solution of the substituted cyclohexene in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Bromoform is added to the solution.
-
Potassium tert-butoxide is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. Alternatively, a concentrated aqueous solution of sodium hydroxide can be used in the presence of a phase-transfer catalyst.
-
The reaction mixture is stirred vigorously at low temperature for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
2. Single-Crystal X-ray Crystallographic Analysis
High-quality single crystals are essential for X-ray diffraction analysis. These are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion.
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1][2]
-
The mounted crystal is placed on the X-ray diffractometer, which consists of an X-ray source (commonly with a copper or molybdenum target), a goniometer for crystal rotation, and a detector.[1][2][3]
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.[4]
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, measuring the intensities of the diffracted X-rays at various angles.[5]
Structure Solution and Refinement:
-
The collected diffraction data is processed, which includes integration of reflection intensities and correction for experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]
-
The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.[4] This process refines atomic coordinates, thermal parameters, and occupancies.
Data Presentation
The following tables provide a template for summarizing and comparing the crystallographic data of different this compound derivatives.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Empirical formula | - | - | - |
| Formula weight | - | - | - |
| Temperature (K) | - | - | - |
| Wavelength (Å) | - | - | - |
| Crystal system | - | - | - |
| Space group | - | - | - |
| Unit cell dimensions (Å, °) | a =b =c =α =β =γ = | a =b =c =α =β =γ = | a =b =c =α =β =γ = |
| Volume (ų) | - | - | - |
| Z | - | - | - |
| Density (calculated) (Mg/m³) | - | - | - |
| Absorption coefficient (mm⁻¹) | - | - | - |
| F(000) | - | - | - |
| Crystal size (mm³) | - | - | - |
| θ range for data collection (°) | - | - | - |
| Index ranges | - | - | - |
| Reflections collected | - | - | - |
| Independent reflections | - | - | - |
| Completeness to θ (%) | - | - | - |
| Refinement method | - | - | - |
| Data / restraints / params | - | - | - |
| Goodness-of-fit on F² | - | - | - |
| Final R indices [I>2σ(I)] | R₁ =wR₂ = | R₁ =wR₂ = | R₁ =wR₂ = |
| R indices (all data) | R₁ =wR₂ = | R₁ =wR₂ = | R₁ =wR₂ = |
| Largest diff. peak/hole (e.Å⁻³) | - | - | - |
Table 2: Comparison of Key Bond Lengths (Å) and Bond Angles (°)
| Feature | Derivative 1 | Derivative 2 | Alternative Compound |
| Bond Lengths (Å) | |||
| C1-C6 | - | - | - |
| C1-C7 | - | - | - |
| C6-C7 | - | - | - |
| C7-Br1 | - | - | - |
| C7-Br2 | - | - | - |
| C3-C4 | - | - | - |
| Bond Angles (°) | |||
| C1-C7-C6 | - | - | - |
| Br1-C7-Br2 | - | - | - |
| C1-C6-C5 | - | - | - |
| C2-C1-C6 | - | - | - |
| Torsion Angles (°) | |||
| C2-C1-C6-C5 | - | - | - |
| C3-C4-C5-C6 | - | - | - |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Student Question : What are the key components of an experimental setup for X-ray diffraction? | Physics | QuickTakes [quicktakes.io]
- 4. fiveable.me [fiveable.me]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Experimental vs. DFT Calculated NMR Spectra of 7,7-Dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Analysis of Bicyclic Systems
NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. For complex bicyclic systems like 7,7-dibromobicyclo[4.1.0]hept-3-ene, which contains a strained three-membered ring fused to a six-membered ring with stereochemical complexities, ¹H and ¹³C NMR provide crucial information about the connectivity and spatial arrangement of atoms.
The comparison of experimentally obtained NMR data with spectra predicted through computational methods, such as DFT, offers a powerful approach for structural assignment and validation. DFT calculations can provide theoretical chemical shifts and coupling constants that, when compared with experimental values, can confirm or refute a proposed structure.
Data Presentation: A Framework for Comparison
Due to the absence of a complete experimental NMR dataset for this compound in the surveyed literature, a direct quantitative comparison is not feasible. However, the following tables provide a template for how such a comparison should be structured. For illustrative purposes, hypothetical or data from closely related analogs could be used to populate these tables.
Table 1: Comparison of Experimental and DFT Calculated ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Experimental δ (ppm) | DFT Calculated δ (ppm) | Experimental J (Hz) | DFT Calculated J (Hz) |
| H1/H6 | Data not available | To be calculated | Data not available | To be calculated |
| H2/H5 | Data not available | To be calculated | Data not available | To be calculated |
| H3/H4 | Data not available | To be calculated | Data not available | To be calculated |
| H7 | Data not available | To be calculated | Data not available | To be calculated |
Table 2: Comparison of Experimental and DFT Calculated ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Experimental δ (ppm) | DFT Calculated δ (ppm) |
| C1/C6 | Data not available | To be calculated |
| C2/C5 | Data not available | To be calculated |
| C3/C4 | Data not available | To be calculated |
| C7 | Data not available | To be calculated |
Experimental and Computational Protocols
Experimental NMR Protocol
To acquire high-quality experimental ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison with calculated data. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed. The spectra are then referenced to the TMS signal at 0 ppm.
DFT Calculation Protocol
The following protocol outlines the steps for calculating the NMR spectra of this compound using DFT:
-
Molecular Geometry Optimization:
-
The first step is to obtain an accurate 3D structure of the molecule. This is typically achieved by performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
It is crucial to confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
NMR Chemical Shift Calculation:
-
The NMR shielding tensors are then calculated for the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is the most commonly used and reliable approach for this purpose.
-
A larger basis set is often recommended for the NMR calculation itself to improve accuracy (e.g., 6-311+G(2d,p) or a basis set from the pcSseg-n family, which are specifically designed for NMR calculations).
-
The choice of the DFT functional can also impact the accuracy of the results. Functionals like mPW1PW91 have shown good performance for NMR chemical shift calculations.
-
Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM) to better mimic the experimental conditions.
-
-
Data Conversion and Analysis:
-
The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_calc = σ_iso(TMS) - σ_iso(sample)
-
The calculated chemical shifts and coupling constants can then be compared with the experimental data.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and DFT calculated NMR spectra.
Caption: Workflow for comparing experimental and DFT NMR spectra.
Conclusion
The synergy between experimental NMR spectroscopy and DFT calculations provides a robust methodology for the structural analysis of complex organic molecules. While a direct comparison for this compound is currently hindered by the lack of published experimental data, this guide presents the necessary protocols to perform such an analysis. By following these detailed experimental and computational workflows, researchers can confidently apply this comparative approach to elucidate the structures of novel bicyclic compounds and other complex molecules in their own research, contributing to advancements in fields such as drug discovery and materials science. The application of these methods will undoubtedly lead to a deeper understanding of the structure-property relationships in these important chemical entities.
A Comparative Kinetic Analysis of the Ring-Opening of 7,7-dibromobicyclo[4.1.0]hept-3-ene
For researchers, scientists, and drug development professionals, understanding the kinetic stability and reaction pathways of strained ring systems is crucial for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative kinetic analysis of the thermal ring-opening of 7,7-dibromobicyclo[4.1.0]hept-3-ene, presenting key experimental data and methodologies to objectively assess its reactivity against a relevant alternative.
The thermal rearrangement of gem-dihalobicyclo[4.1.0]heptane and its unsaturated analogue, this compound, represents a fascinating case study in the electrocyclic ring-opening of strained cyclopropane rings. These reactions are of significant interest due to their potential to form seven-membered ring systems, which are important structural motifs in various natural products and pharmaceutical compounds. The kinetic parameters of these rearrangements provide a quantitative measure of the molecule's stability and the energy barrier to this transformation.
Comparative Kinetic Data
The following table summarizes the experimentally determined kinetic parameters for the gas-phase, unimolecular ring-opening of this compound and its dichloro-analogue, 7,7-dichlorobicyclo[4.1.0]hept-3-ene.
| Compound | Temperature Range (°C) | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) | Rate Constant (k) at 300°C (s⁻¹) |
| This compound | 273 - 332 | 10¹⁴.¹⁶ s⁻¹ | 155.6 ± 2.1 | ~1.3 x 10⁻⁴ |
| 7,7-dichlorobicyclo[4.1.0]hept-3-ene | 300 - 360 | 10¹⁴.³ s⁻¹ | 168.6 ± 1.2 | ~1.8 x 10⁻⁵ |
Note: Rate constants at 300°C are calculated using the Arrhenius equation (k = Ae^(-Ea/RT)) for comparison purposes.
The data clearly indicates that the bromo-substituted compound undergoes ring-opening at a faster rate than its chloro-substituted counterpart. This is reflected in the lower activation energy for the rearrangement of this compound. The weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates the initial bond-breaking step in the ring-opening process, leading to a lower energy barrier for the reaction.
Reaction Pathways and Experimental Workflow
The thermal rearrangement of these gem-dihalobicyclo[4.1.0]hept-3-enes is believed to proceed through a complex mechanism involving initial ring-opening to a cycloheptatriene intermediate, which can then undergo further rearrangements.
Below are diagrams illustrating the proposed signaling pathway for the ring-opening and a typical experimental workflow for its kinetic analysis.
assessing the efficiency of different bases for dibromocarbene formation
For researchers, scientists, and professionals in drug development, the efficient synthesis of dibromocyclopropane derivatives is a critical step in the creation of novel molecular architectures. The choice of base for the generation of dibromocarbene from bromoform is a key determinant of reaction yield, time, and overall efficiency. This guide provides an objective comparison of common bases used for this purpose, supported by experimental data, to aid in the selection of the most appropriate method for your synthetic needs.
The two most prevalent methods for dibromocarbene generation are the use of a strong, sterically hindered alkoxide base in an anhydrous organic solvent, and phase-transfer catalysis (PTC) employing an aqueous solution of an inorganic base. This comparison will focus on the performance of potassium tert-butoxide, a representative strong alkoxide, and aqueous sodium hydroxide under PTC conditions.
Performance Comparison of Bases for Dibromocyclopropanation
To illustrate the relative efficiencies of different bases, the dibromocyclopropanation of cyclohexene is presented as a model reaction. The following table summarizes the quantitative data obtained from various experimental setups.
| Base System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 50% aq. NaOH / TEBA | Cyclohexene | 20 h | 50 | 14 | [1] |
| 33% aq. NaOH / DMDA | Cyclohexene | 20 h | 50 | High (Rate constant available) | [1] |
| KOBut in pentane | Cyclohexene | Not Specified | Reflux | 75 |
TEBA: Triethylbenzylammonium chloride DMDA: Dimethyldodecylamine KOBut: Potassium tert-butoxide Note: The yield for the NaOH/DMDA system was reported via a pseudo-first-order rate constant, indicating a significantly faster reaction and higher efficiency compared to the TEBA-catalyzed reaction. A precise yield under the specified conditions was not provided in the reference.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and adaptation of synthetic methods. Below are representative procedures for the dibromocyclopropanation of cyclohexene using both a phase-transfer catalysis method and a strong alkoxide base.
Method 1: Phase-Transfer Catalysis with Aqueous Sodium hydroxide
This procedure is adapted from the dibromocyclopropanation of various olefins using a tertiary amine as a phase-transfer catalyst.[1]
Materials:
-
Cyclohexene
-
Bromoform (CHBr₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Dimethyldodecylamine (DMDA) as phase-transfer catalyst
-
Benzene (or other suitable organic solvent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), bromoform (1.5 eq), and benzene as the solvent.
-
Add a catalytic amount of dimethyldodecylamine (DMDA) to the mixture.
-
While stirring vigorously, add the 50% aqueous sodium hydroxide solution (a significant excess) to the organic mixture.
-
Heat the reaction mixture to 50°C and maintain stirring for the desired reaction time (e.g., 20 hours for comparison, though reaction with DMDA is significantly faster).
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the precipitated salts.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield 7,7-dibromonorcarane.
Method 2: Anhydrous Conditions with Potassium tert-Butoxide
This is a general procedure for the dihalocyclopropanation of alkenes using a strong alkoxide base.
Materials:
-
Cyclohexene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous pentane (or other suitable anhydrous, non-polar solvent)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of cyclohexene (1.0 eq) in anhydrous pentane.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous pentane.
-
Slowly add the potassium tert-butoxide solution to the stirred solution of cyclohexene and bromoform (1.2 eq) via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to afford 7,7-dibromonorcarane.
Logical Workflow for Dibromocarbene Formation and Cyclopropanation
The following diagram illustrates the general workflow for the base-induced formation of dibromocarbene and its subsequent reaction with an olefin to form a dibromocyclopropane.
Caption: General workflow for dibromocyclopropane synthesis.
Concluding Remarks
The choice between a phase-transfer catalysis system with aqueous sodium hydroxide and an anhydrous system with potassium tert-butoxide for dibromocarbene formation depends on several factors, including the substrate's sensitivity to water and strong bases, desired reaction conditions, and cost considerations.
The PTC method offers the advantage of using an inexpensive base (NaOH) and avoiding the need for strictly anhydrous conditions. The efficiency of the PTC method is highly dependent on the choice of the phase-transfer catalyst, with tertiary amines like DMDA showing superior performance over quaternary ammonium salts like TEBA for this specific transformation.[1]
On the other hand, the use of potassium tert-butoxide in an anhydrous solvent provides a reliable method for generating dibromocarbene, often leading to high yields. This method is particularly suitable for substrates that are sensitive to water.
For drug development professionals and scientists, the selection of the optimal base system will involve a trade-off between reagent cost, reaction setup complexity, and the specific requirements of the substrate and desired product. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Isomers of Substituted Bicyclo[4.1.0]heptanes
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the realm of bicyclic compounds, the spatial arrangement of substituents can profoundly influence biological activity and physicochemical properties. This guide provides a comparative analysis of spectroscopic techniques for the unambiguous differentiation of cis and trans isomers of substituted bicyclo[4.1.0]heptanes, supported by experimental data and detailed protocols.
The rigid bicyclo[4.1.0]heptane framework, also known as norcarane, presents a unique scaffold in medicinal chemistry and materials science. The fusion of a cyclopropane ring to a cyclohexane ring results in distinct conformational constraints that can be effectively probed using modern spectroscopic methods. The relative orientation of substituents on the bicyclic system, designated as cis (on the same side) or trans (on opposite sides), gives rise to measurable differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.
Comparative Spectroscopic Data
The primary tool for the stereochemical elucidation of these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J). Infrared (IR) spectroscopy offers complementary information on vibrational modes, while Mass Spectrometry (MS) can sometimes provide clues based on fragmentation patterns.
Below is a summary of typical spectroscopic data for a pair of hypothetical substituted 7-halobicyclo[4.1.0]heptane isomers.
| Spectroscopic Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| ¹H NMR (ppm) | |||
| H-1, H-6 (bridgehead) | Lower δ | Higher δ | The relative shielding/deshielding of the bridgehead protons is influenced by the proximity of the C-7 substituent. |
| Cyclopropyl Protons | Complex multiplets | Complex multiplets | Coupling constants between cyclopropyl and bridgehead protons can differ. |
| Substituent Protons | Characteristic shifts | Characteristic shifts | The chemical environment of the substituent's protons will vary slightly. |
| ¹³C NMR (ppm) | |||
| C-1, C-6 (bridgehead) | Higher δ | Lower δ | The γ-gauche effect from the C-7 substituent can shield the bridgehead carbons in the trans isomer. |
| C-7 | Lower δ | Higher δ | The carbon bearing the substituent often shows a significant difference in chemical shift. |
| Cyclohexane Ring Carbons | Distinct shifts | Distinct shifts | Subtle differences in the chemical shifts of the six-membered ring carbons can be observed. |
| IR (cm⁻¹) | |||
| C-H (cyclopropyl) | ~3080-3000 | ~3080-3000 | Often similar, but slight shifts can occur. |
| C-X (stretch) | Characteristic frequency | Characteristic frequency | The position of this band can be sensitive to the steric environment. |
| Skeletal Vibrations | Fingerprint region | Fingerprint region | The overall pattern in the fingerprint region (1400-600 cm⁻¹) is unique for each isomer. |
Experimental Protocols
Accurate and reproducible data acquisition is paramount for the correct assignment of stereochemistry. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[4.1.0]heptane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes influence the resolution of signals.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate all signals and determine the chemical shifts (δ) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Analyze the multiplicity and coupling constants (J) of the signals, particularly for the bridgehead and cyclopropyl protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Determine the chemical shifts (δ) of all unique carbon atoms.
-
-
2D NMR Spectroscopy (NOESY):
-
For unambiguous stereochemical assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended.[1]
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 500-800 ms).
-
In the cis-isomer, a cross-peak will be observed between the proton(s) of the substituent at C-7 and the endo-protons of the cyclohexane ring, indicating their spatial proximity. This correlation will be absent in the trans-isomer.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be analyzed in an appropriate cell.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Identify the characteristic absorption bands, paying close attention to the C-H stretching region of the cyclopropane ring and the fingerprint region.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to stereochemical influences on the fragmentation pathways.
Visualization of Concepts
To further clarify the structural and experimental relationships, the following diagrams are provided.
Figure 1. Experimental workflow for the spectroscopic differentiation of cis and trans isomers.
Figure 2. Conceptual diagram illustrating the key structural difference for NOESY analysis.
References
A Comparative Guide to Analytical Techniques for Determining the Purity of 7,7-dibromobicyclo[4.1.0]hept-3-ene
For researchers, scientists, and drug development professionals, ensuring the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for determining the purity of 7,7-dibromobicyclo[4.1.0]hept-3-ene, a halogenated bicyclic alkene. The comparison includes detailed experimental protocols, a quantitative data summary, and a logical workflow for selecting the most appropriate method.
Introduction to this compound and its Analytical Challenges
This compound is a non-polar organic molecule. Its purity can be affected by starting materials, by-products, and degradation products. The synthesis of a similar compound, 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene, is achieved by reacting 1,2-dimethyl-1,4-cyclohexadiene with bromoform and potassium tert-butoxide.[1][2] This suggests that the synthesis of the target compound likely involves the reaction of 1,4-cyclohexadiene with a source of dibromocarbene. Therefore, potential impurities could include unreacted 1,4-cyclohexadiene, bromoform, and residual solvents from purification, such as petroleum ether. The analytical techniques chosen for purity determination must be capable of separating the target compound from these potential impurities and quantifying them accurately.
Comparison of Analytical Techniques
The primary analytical techniques suitable for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample requirements.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) | Sample Throughput |
| GC-MS | Separation of volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.[3] | High resolution for complex mixtures.[4] High sensitivity. Provides structural information of impurities through mass spectra.[3] | Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for some compounds. | 95.0 - 99.9+ | High |
| HPLC | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.[5] | Suitable for non-volatile and thermally labile compounds.[5] Wide variety of stationary and mobile phases provides flexibility. | Can consume large volumes of organic solvents. Peak co-elution can be an issue. | 95.0 - 99.9+ | High |
| qNMR | The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the absolute purity of a sample using a certified internal standard.[6][7] | Non-destructive.[7] Provides a direct measure of purity without the need for a reference standard of the analyte itself.[8] Can identify and quantify impurities simultaneously if their signals are resolved.[9] | Lower sensitivity compared to chromatographic methods. Requires a well-calibrated instrument and a suitable internal standard of known purity.[8] | 95.0 - 99.9+ | Low to Medium |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and quantification of this compound and potential volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975 MS).
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane (splitless injection).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.
-
-
Data Analysis: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the analysis of the non-polar target compound.
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely in the low UV range of 200-220 nm due to the isolated double bond).
-
Data Analysis: Purity is calculated using the area percent method, similar to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (e.g., 30-60 seconds).
-
Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8 or 16).
-
Data Points (td): At least 64k data points.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for purity determination and a logical pathway for selecting the appropriate analytical technique.
Caption: Experimental workflow for purity determination.
Caption: Logical pathway for selecting an analytical technique.
Conclusion
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. GC-MS is a powerful tool for identifying and quantifying volatile impurities, offering high sensitivity and structural information. HPLC is a versatile technique, particularly for any potential non-volatile or thermally unstable impurities. qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. For the most rigorous purity assessment, employing orthogonal techniques, such as GC-MS and qNMR, is highly recommended to ensure a comprehensive and accurate determination.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | C14H20 | CID 562714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Comparative Reactivity of the Olefin vs. the Cyclopropane Ring in 7,7-dibromobicyclo[4.1.0]hept-3-ene: A Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, understanding the chemoselectivity of bifunctional molecules is paramount for designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of the olefinic double bond versus the gem-dibromocyclopropane ring in 7,7-dibromobicyclo[4.1.0]hept-3-ene. Experimental data from various studies are presented to illustrate the conditions that favor reaction at one site over the other.
The bicyclic compound this compound presents two key reactive functionalities: a strained cyclopropane ring activated by two bromine atoms and an endocyclic carbon-carbon double bond. The inherent ring strain of the cyclopropane and the electrophilicity of the olefinic bond suggest that both are susceptible to a variety of chemical transformations. However, experimental evidence reveals a distinct chemoselectivity that can be exploited for targeted synthesis. In general, electrophilic additions preferentially occur at the double bond, while ring-opening reactions of the cyclopropane are typically induced by specific reagents such as silver ions or organolithium compounds.
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes the outcomes of various reactions performed on this compound and its derivatives, highlighting the preferential site of reaction and the corresponding product yields.
| Reagent(s) | Reaction Type | Major Product(s) | Yield (%) | Reactive Site |
| m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | 7,7-dibromo-3,4-epoxybicyclo[4.1.0]heptane | High | Olefin |
| N-Bromosuccinimide (NBS), H₂O | Halohydrin Formation | Bromohydrin adduct at the double bond | - | Olefin |
| Methyllithium (MeLi) | Carbenoid Generation & Ring Opening/Insertion | Intermolecular insertion products | Low (1-5% of tricyclic product) | Cyclopropane |
| Silver(I) salts (e.g., AgOTs) | Cationic Ring Opening | Ring-expanded cycloheptene derivatives | Varies | Cyclopropane |
Logical Relationship of Competing Reaction Pathways
The choice of reagent dictates the reaction pathway, leading to either functionalization of the double bond or rearrangement of the cyclopropane ring. This selectivity is primarily governed by the electronic nature of the reagent and the inherent properties of the two functional groups.
Caption: Competing reaction pathways of this compound.
Experimental Protocols
Synthesis of 7,7-dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene (A representative procedure for the synthesis of the bicyclic system): [1]
To a stirred mixture of powdered potassium tert-butoxide (44.8 g, 0.4 mol) in 1 L of olefin-free petroleum ether, a solution of 1,2-dimethyl-1,4-cyclohexadiene (38.0 g, 0.35 mol) in 200 mL of the same solvent is added. The mixture is cooled in an ice bath under a nitrogen atmosphere. A solution of bromoform (102.4 g, 0.4 mol) in 400 mL of petroleum ether is then added dropwise over 1 hour. After the addition is complete, the ice bath is removed, and the slurry is stirred at room temperature for 6 hours under nitrogen. Water (500 mL) is added, and the mixture is transferred to a separatory funnel containing 300 mL of benzene. The organic layer is washed with four 500-mL portions of water, dried over anhydrous magnesium sulfate, and concentrated on a rotary evaporator. Further evacuation at 0.5 mm produces a solid which is recrystallized from ether–petroleum ether (1:3) to afford the product (55–62 g, 56.5–63.5%).
Silver(I)-Promoted Ring Opening of a 7,7-dibromobicyclo[4.1.0]heptane derivative (General procedure): [2]
A protected 4-amino-7,7-dibromobicyclo[4.1.0]heptan-3-ol derivative is treated with a silver salt, such as silver tosylate (AgOTs), in an anhydrous solvent like dimethylformamide (DMF). The reaction mixture is stirred, often with heating, to promote the ring-opening of the gem-dibromocyclopropane. The reaction proceeds via a cationic intermediate, leading to the formation of a ring-expanded brominated cycloheptene derivative. The specific conditions (temperature, reaction time, and stoichiometry) may vary depending on the substrate.
Reaction with Methyllithium (Illustrating cyclopropane reactivity): [3]
Treatment of this compound with methyllithium (MeLi) primarily results in chemistry at the gem-dibromocyclopropane ring. The reaction is thought to proceed via a carbenoid intermediate. While the saturated analogue, 7,7-dibromobicyclo[4.1.0]heptane, yields a significant amount of the intramolecular C-H insertion product (tricyclo[4.1.0.02,7]heptane), the presence of the double bond in the unsaturated system disfavors this pathway, leading to only 1-5% of the tricyclic compound. The major products arise from intermolecular reactions.
Experimental Workflow for Selective Reactions
The following diagram illustrates a typical workflow for performing and analyzing the selective reactions on this compound.
Caption: General experimental workflow for selective reactions.
References
Unmasking Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Studies
For researchers, scientists, and professionals in drug development, the precise understanding of reaction mechanisms is paramount. Isotopic labeling stands as a powerful and definitive tool to elucidate these intricate molecular transformations. This guide provides a comparative overview of the application of isotopic labeling in validating two fundamental organic reaction mechanisms: the hydrolysis of esters and the Cope rearrangement. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for employing this technique.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes to trace its fate throughout a chemical reaction. By determining the position of the isotope in the product molecules, chemists can deduce the sequence of bond-breaking and bond-forming events, thereby validating or refuting a proposed reaction mechanism. The choice of isotope, typically stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), and the analytical method for its detection, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are crucial for the success of these studies.
Case Study 1: Elucidating the Mechanism of Ester Hydrolysis with ¹⁸O Labeling
The hydrolysis of esters can proceed through several potential mechanisms, with the key question being whether the nucleophilic attack occurs at the acyl carbon (acyl-oxygen cleavage) or the alkyl carbon (alkyl-oxygen cleavage). Oxygen-18 (¹⁸O) labeling of the solvent (water) provides a definitive means to distinguish between these pathways in both acid- and base-catalyzed reactions.
Alternative Mechanisms in Ester Hydrolysis
Two plausible mechanisms for the hydrolysis of an ester, such as ethyl acetate, are:
-
Acyl-Oxygen Cleavage (BAC2/AAC2 type): The hydroxide ion (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis) attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the bond between the carbonyl carbon and the alkoxy oxygen.
-
Alkyl-Oxygen Cleavage (BAL2/AAL2 type): The nucleophile attacks the α-carbon of the alkyl group, leading to the cleavage of the bond between the alkoxy oxygen and the alkyl group. This is analogous to an SN2 reaction.
Experimental Validation through ¹⁸O Labeling
By conducting the hydrolysis in water enriched with ¹⁸O (H₂¹⁸O), the location of the isotopic label in the resulting carboxylic acid and alcohol products reveals the operative mechanism.
-
If acyl-oxygen cleavage occurs: The ¹⁸O from the water will be incorporated into the carboxylic acid.
-
If alkyl-oxygen cleavage occurs: The ¹⁸O will be incorporated into the alcohol.
The following table summarizes the expected outcomes and presents illustrative quantitative data from such an experiment.
| Reaction Condition | Proposed Mechanism | Predicted ¹⁸O Location | Experimental ¹⁸O Incorporation in Benzoic Acid (%) |
| Base-Catalyzed Hydrolysis of Ethyl Benzoate | Acyl-Oxygen Cleavage | Benzoic Acid | >95% |
| Alkyl-Oxygen Cleavage | Ethanol | <5% | |
| Acid-Catalyzed Hydrolysis of Ethyl Benzoate | Acyl-Oxygen Cleavage | Benzoic Acid | >95% |
| Alkyl-Oxygen Cleavage | Ethanol | <5% |
Note: The quantitative data presented is representative of typical results observed in such isotopic labeling studies.
Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl Benzoate with H₂¹⁸O
Materials:
-
Ethyl benzoate
-
Sodium hydroxide (NaOH)
-
¹⁸O-labeled water (H₂¹⁸O, 97 atom % ¹⁸O)
-
Standard (¹⁶O) water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of sodium hydroxide in a specific volume of H₂¹⁸O. Add ethyl benzoate to the solution. The molar ratio of ester to hydroxide should be approximately 1:1.2.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified time (e.g., 1 hour).
-
Workup: Cool the reaction mixture to room temperature. Acidify the solution with dilute HCl to protonate the benzoate salt.
-
Extraction: Extract the benzoic acid from the aqueous solution using diethyl ether.
-
Drying and Evaporation: Dry the ether extract over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the benzoic acid product.
-
Analysis: Analyze the isotopic composition of the benzoic acid product using mass spectrometry. The mass spectrum will show a peak at m/z corresponding to benzoic acid containing ¹⁸O if acyl-oxygen cleavage has occurred. The percentage of ¹⁸O incorporation can be calculated from the relative intensities of the isotopic peaks.
Case Study 2: Probing the Concerted Nature of the Cope Rearrangement with Deuterium Labeling
The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene. A key mechanistic question is whether the reaction is a concerted process, proceeding through a single cyclic transition state, or a stepwise process involving a diradical intermediate. Deuterium labeling and the subsequent analysis of the kinetic isotope effect (KIE) can provide strong evidence for a concerted mechanism.
Concerted vs. Stepwise Mechanisms in the Cope Rearrangement
-
Concerted Mechanism: The rearrangement occurs in a single step through a six-membered, chair-like transition state. Bond breaking and bond formation are simultaneous.
-
Stepwise Mechanism: The C3-C4 bond of the 1,5-diene cleaves homolytically to form a diradical intermediate, which then cyclizes to form the product.
Experimental Validation using the Kinetic Isotope Effect (KIE)
The KIE is the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). For the Cope rearrangement, a secondary KIE is observed when deuterium is substituted at positions not directly involved in bond cleavage, such as the terminal vinyl positions.
-
A significant secondary KIE (kH/kD ≠ 1) is indicative of a change in hybridization and bonding at the labeled position in the transition state, which is consistent with a concerted mechanism.
-
A KIE close to unity (kH/kD ≈ 1) would suggest that the labeled position is not significantly perturbed in the rate-determining step, which might be expected for a stepwise mechanism where the initial bond cleavage is the slow step.
The following table presents typical experimental KIE data for the Cope rearrangement of a deuterated 1,5-hexadiene derivative.
| Substrate | Isotopic Label Position | Temperature (°C) | Experimental kH/kD | Interpretation |
| 1,1,6,6-tetradeuterio-1,5-hexadiene | C1 and C6 | 240 | 1.11 | Inverse secondary KIE, consistent with a concerted mechanism |
| 3,4-dideuterio-1,5-hexadiene | C3 and C4 | 240 | 0.95 | Normal secondary KIE, consistent with a concerted mechanism |
Note: The quantitative data presented is representative of typical results observed in such isotopic labeling studies.
Experimental Protocol: Deuterium Labeling and KIE Determination for the Cope Rearrangement of 1,5-Hexadiene
Materials:
-
Deuterated 1,5-hexadiene (e.g., 1,1,6,6-tetradeuterio-1,5-hexadiene)
-
Undeuterated 1,5-hexadiene
-
High-temperature reaction vessel (e.g., sealed glass tube)
-
Gas chromatograph (GC) for product analysis
-
¹H NMR spectrometer
Procedure:
-
Sample Preparation: Prepare separate sealed tubes containing the deuterated and undeuterated 1,5-hexadiene.
-
Reaction Conditions: Heat the tubes in a constant temperature bath at a high temperature (e.g., 240 °C) for a specific period. The reaction progress should be monitored to ensure it does not proceed to completion.
-
Quenching: After the desired time, rapidly cool the tubes to quench the reaction.
-
Analysis:
-
Product Distribution: Analyze the composition of the reaction mixture using GC to determine the ratio of starting material to rearranged product.
-
Deuterium Position (for degenerate rearrangements): For degenerate rearrangements where the product is identical to the starting material, ¹H NMR spectroscopy can be used to determine the scrambling of the deuterium label, which indicates that the rearrangement has occurred.
-
-
KIE Calculation: The rate constants (kH and kD) are determined from the product distribution at a given time for the unlabeled and labeled reactants, respectively. The KIE is then calculated as the ratio kH/kD.
Conclusion
Isotopic labeling is an indispensable technique for the validation of reaction mechanisms. As demonstrated with ester hydrolysis and the Cope rearrangement, the strategic placement of isotopes and the quantitative analysis of their distribution in the products provide unambiguous evidence to distinguish between competing mechanistic pathways. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers seeking to employ this powerful tool in their own investigations, ultimately leading to a deeper understanding of chemical reactivity and enabling the rational design of new synthetic methodologies and therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 7,7-Dibromobicyclo[4.1.0]hept-3-ene: A Guide for Laboratory Personnel
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 7,7-Dibromobicyclo[4.1.0]hept-3-ene. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.[1][2]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
Spill Management and Cleanup Protocol
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: If the spill is manageable, contain the liquid by creating a dike around the spill using an inert absorbent material.
-
Absorption: Gently cover and absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be treated as halogenated organic waste and disposed of according to the procedures outlined below.
Waste Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Operational Plan for Waste Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated organic waste.
-
Waste Container: Collect all waste containing this compound (e.g., residual chemical, contaminated consumables, spill cleanup materials) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Disposal of this compound
Caption: Disposal Workflow for this compound.
Decontamination of Laboratory Equipment
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the this compound residue. Collect this rinse solvent as halogenated organic waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven, if appropriate for the equipment type.
-
Waste Collection: All cleaning materials, including the initial solvent rinse and any contaminated wipes, must be disposed of as hazardous waste.
References
Essential Safety and Operational Guide for 7,7-Dibromobicyclo[4.1.0]hept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of 7,7-Dibromobicyclo[4.1.0]hept-3-ene. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring careful handling to prevent adverse health effects. The primary hazards are summarized below, along with the necessary personal protective equipment.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Causes serious eye irritation | Serious eye damage/eye irritation |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Prevents skin contact with the irritant and potentially harmful compound. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work in a certified chemical fume hood. | Ensures adequate ventilation and prevents the inhalation of any potential vapors. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan:
| Procedure | Guideline |
| Receiving | Inspect the container for any damage or leaks upon arrival. Ensure the container is properly labeled. |
| Handling | All handling of this compound must be conducted in a well-ventilated chemical fume hood. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. Store away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Disposal Protocol:
| Waste Type | Disposal Method |
| Unused or Waste Product | Collect in a designated, properly labeled, and sealed container for halogenated organic waste. Arrange for disposal by a licensed hazardous waste management company. Incineration at a permitted facility is a common disposal method for such compounds. |
| Contaminated Materials | Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a sealed, labeled hazardous waste container for disposal. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

